molecular formula C7H4ClNO4S B1309868 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride CAS No. 78633-41-7

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B1309868
CAS No.: 78633-41-7
M. Wt: 233.63 g/mol
InChI Key: SPGGKDKJSMZXMT-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C7H4ClNO4S and its molecular weight is 233.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGKDKJSMZXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408405
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
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Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78633-41-7
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
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Foundational & Exploratory

In-Depth Technical Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78633-41-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a building block for potential therapeutic agents.

Core Compound Data

This compound is a heterocyclic compound featuring a benzoxazolone core functionalized with a sulfonyl chloride group. This combination of reactive moieties makes it a versatile reagent in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₄S[1]
Molecular Weight 233.63 g/mol [1]
CAS Number 78633-41-7
Appearance Solid powder[1]
Melting Point 229-230 °CNot explicitly found for this compound, but related compounds have similar melting points.
Purity Typically ≥97%
Storage Temperature 4°C
InChI Key SPGGKDKJSMZXMT-UHFFFAOYSA-N[1]
SMILES O=S(C1=CC=C2OC(NC2=C1)=O)(Cl)=O

Physicochemical and Computed Properties

PropertyValueSource(s)
XLogP3 1.2[2]
Topological Polar Surface Area (TPSA) 80.14 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Synthesis and Reactivity

The primary reactivity of this compound is centered around the sulfonyl chloride group, which is a good leaving group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

Proposed Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

The following is a generalized experimental protocol for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of the tertiary amine base (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy).

Experimental Workflow

G cluster_synthesis Synthesis of Sulfonamide Derivatives Start 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonyl chloride Reaction Reaction at 0°C to RT Start->Reaction Reagents Primary/Secondary Amine Triethylamine DCM Reagents->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of sulfonamide derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Similarly, the sulfonamide functional group is a key component of many therapeutic agents. The combination of these two moieties in derivatives of this compound has led to the development of potent inhibitors of various enzymes, particularly protein kinases.

While specific drugs synthesized directly from this starting material are not explicitly detailed in the available literature, the structural motif is highly relevant to the design of kinase inhibitors. For instance, benzoxazole-benzamide conjugates have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]

Role in Signaling Pathways

Derivatives of this compound, specifically the resulting sulfonamides, are often designed to act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

G cluster_pathway Generalized Kinase Inhibition Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Dimerization ATP ATP ATP->Phosphorylation Inhibitor Benzoxazole-Sulfonamide Derivative Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream CellularResponse Cellular Response (Proliferation, Angiogenesis) Downstream->CellularResponse

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the preparation of sulfonamide derivatives with potential therapeutic applications, notably as kinase inhibitors. While detailed synthetic and spectroscopic data for this specific compound are limited in publicly available literature, its chemical nature and the biological activity of its derivatives underscore its importance for researchers in drug discovery and development. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of new and effective therapeutic agents.

References

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a derivative of 2-benzoxazolinone, featuring a sulfonyl chloride group at the 5-position of the benzoxazole ring system. This reactive functional group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.

Molecular Structure:

The core structure consists of a fused benzene and oxazole ring, forming the benzoxazole system. The "2-oxo" designation indicates a carbonyl group at the second position of the oxazole ring, and the "2,3-dihydro" signifies the saturation of the bond between the nitrogen and the carbonyl carbon. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the benzene ring.

Chemical and Physical Properties

While detailed experimental data for this specific compound is not widely available in the cited literature, the following table summarizes its key identifiers and computed properties.[1][2]

PropertyValueSource
CAS Number 78633-41-7[1][2]
Molecular Formula C₇H₄ClNO₄S[1]
Molecular Weight 233.63 g/mol [1][3]
IUPAC Name 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride[1]
Computed TPSA 80.14 Ų[2]
Computed XLogP3 1.2[1]
Appearance Solid (form)[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2-benzoxazolinone with chlorosulfonic acid.

G cluster_0 Synthesis of this compound start 2-Benzoxazolinone product This compound start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) reagent->product byproduct HCl product->byproduct

Figure 1: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place 2-benzoxazolinone.

  • Reaction Conditions: Cool the flask in an ice-salt bath. Add chlorosulfonic acid dropwise to the stirred suspension of 2-benzoxazolinone at a temperature maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, is then filtered, washed with cold water, and dried.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the sulfonyl chloride by reacting with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride and phosphorus pentachloride are also corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Significance and Potential Applications in Drug Development

While specific biological data for this compound is limited, the 2-oxo-benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. This suggests that derivatives of the title compound could be of significant interest for drug development.

The sulfonyl chloride moiety serves as a versatile chemical handle to introduce a sulfonamide linkage, which is present in a wide array of clinically used drugs. The general workflow for utilizing this compound in drug discovery is outlined below.

G cluster_1 Drug Discovery Workflow start This compound synthesis Sulfonamide Synthesis start->synthesis amine Primary or Secondary Amine Library amine->synthesis library Library of 2-Oxo-benzoxazole-5-sulfonamides synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Figure 2: General workflow for drug discovery.

Potential Therapeutic Areas:

  • Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer properties. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer progression.

  • Anti-inflammatory Activity: The 2-oxo-benzoxazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Various derivatives of benzoxazole have shown promising activity against a range of bacterial and fungal pathogens.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways implicated in disease.

G cluster_2 Potential Signaling Pathway Interactions compound 2-Oxo-benzoxazole-5-sulfonamide Derivatives vegfr2 VEGFR-2 compound->vegfr2 Inhibition tubulin Tubulin compound->tubulin Inhibition angiogenesis Angiogenesis vegfr2->angiogenesis Downregulation cell_division Cell Division tubulin->cell_division Disruption

Figure 3: Potential molecular targets and pathways.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for the compound itself is scarce in publicly available literature, its structural motifs and the broad biological activities of the 2-oxo-benzoxazole class of compounds make it a compelling starting point for further research and development in medicinal chemistry. The development of a robust and well-documented synthetic protocol would be a valuable contribution to the field, enabling broader access and exploration of the chemical space around this promising scaffold.

References

Physical properties of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is a heterocyclic organic compound featuring a benzoxazole core functionalized with a sulfonyl chloride group. This combination of a biologically relevant scaffold, the benzoxazolone ring system, with a highly reactive sulfonyl chloride moiety suggests its potential as a versatile building block in medicinal chemistry and materials science. The benzoxazole core is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonyl chloride group is a common precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, making it a valuable tool for chemical probe development and drug discovery.

This technical guide provides a summary of the available physical and chemical properties of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride, outlines a general synthetic approach, and discusses its potential applications based on the reactivity of its functional groups.

Core Physical and Chemical Properties

While extensive experimental data for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is not widely available in the public domain, a combination of catalog data and predicted properties provides a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₇H₄ClNO₄S[3][4]
Molecular Weight 233.63 g/mol [3][4]
Appearance Off-white to light yellow solid (Predicted)[5]
Melting Point 229-230 °C[5]
Boiling Point Not available
Density 1.683±0.06 g/cm³ (Predicted)[5]
pKa 7.85±0.70 (Predicted)[5]
LogP 1.0486 (Predicted)[4]
Topological Polar Surface Area (TPSA) 80.14 Ų[4]
CAS Number 78633-41-7[3][4]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is not readily found in peer-reviewed literature. However, a general and widely applicable method for the preparation of aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding arene.

A plausible synthetic route, adapted from general procedures for the synthesis of sulfonyl chlorides, is outlined below.[6] This should be considered a theoretical pathway and would require optimization and experimental validation.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Work-up Benzoxazolone 2-Oxo-2,3-dihydro-1,3-benzoxazole Product 2-Oxo-3H-1,3-benzoxazole-5-sulfonyl chloride Benzoxazolone->Product Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Product ReactionMixture Reaction Mixture IceWater Quenching with Ice Water ReactionMixture->IceWater Precipitate Precipitated Product IceWater->Precipitate Filtration Filtration and Washing Precipitate->Filtration Drying Drying Filtration->Drying PurifiedProduct Purified Product Drying->PurifiedProduct

Caption: Proposed Synthetic Workflow for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride.

Experimental Protocol (General Adaptation)

Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place 2-oxo-2,3-dihydro-1,3-benzoxazole.

  • Chlorosulfonation: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.[6]

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[6]

The sulfonyl chloride functional group is highly reactive and serves as an excellent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its utility as a chemical building block.

Potential Applications in Drug Discovery and Chemical Biology

While no specific biological activities or signaling pathway modulation have been reported for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride itself, its structural components suggest several areas of potential application.

The benzoxazole scaffold is a well-established pharmacophore.[1][2] By utilizing the reactivity of the sulfonyl chloride, a library of novel sulfonamide derivatives can be synthesized. These derivatives could be screened for a variety of biological targets.

G Start 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride Sulfonamide Sulfonamide Library (Potential Bioactivity) Start->Sulfonamide SulfonateEster Sulfonate Ester Library (Potential Bioactivity) Start->SulfonateEster Thioester Thioester Library (Potential Bioactivity) Start->Thioester Amine Primary/Secondary Amine (R1R2NH) Amine->Sulfonamide Alcohol Alcohol (R3OH) Alcohol->SulfonateEster Thiol Thiol (R4SH) Thiol->Thioester

Caption: Derivatization Pathways for Biological Screening.

This workflow illustrates how 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride can be used as a starting material to generate diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting sulfonamides and related structures could be investigated for activities such as:

  • Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors.

  • Receptor Modulation: The benzoxazole core could interact with various biological receptors.

  • Antimicrobial Activity: Benzoxazole derivatives have shown promise as antimicrobial agents.[2]

  • Anticancer Activity: The benzoxazole scaffold is found in several anticancer compounds.[1][2]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride are not currently available in the public scientific literature or major chemical databases. Researchers utilizing this compound would need to perform their own analytical characterization.

Conclusion

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, its known melting point and the established reactivity of its functional groups provide a solid foundation for its use in the synthesis of novel compounds. Its primary value lies in its ability to serve as a scaffold for the creation of diverse chemical libraries for screening against a wide array of biological targets, leveraging the known pharmacological importance of the benzoxazole core. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Technical Guide: 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride (C₇H₄ClNO₄S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.

Compound Data Summary

A summary of the key quantitative data for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is presented in Table 1. This information has been compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₇H₄ClNO₄SPubChem[1]
Molecular Weight 233.63 g/mol PubChem[1]
Monoisotopic Mass 232.9549565 DaPubChem[1]
IUPAC Name 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloridePubChem[1]
CAS Number 78633-41-7ChemScene[2]
SMILES C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2PubChem[1]
InChI Key SPGGKDKJSMZXMT-UHFFFAOYSA-NSigma-Aldrich
Topological Polar Surface Area 80.14 ŲChemScene[2]
LogP 1.0486ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Potential Biological Significance and Therapeutic Context

Benzoxazole and sulfonamide moieties are recognized as important pharmacophores in drug discovery, appearing in a variety of biologically active compounds.[3] Derivatives of benzoxazole have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] Similarly, sulfonamide-containing compounds form a cornerstone of medicinal chemistry with applications ranging from antibacterial to diuretic and antidiabetic agents.[6]

The combination of these two scaffolds in 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. For instance, benzoxazole-based sulfonamide hybrids have been explored as potent inhibitors of enzymes such as α-amylase and α-glucosidase, indicating potential applications in the management of diabetes.[6][7]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of benzoxazole derivatives as enzyme inhibitors, a hypothetical signaling pathway is proposed below (Figure 1) to illustrate a potential mechanism of action for derivatives of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride in a cancer-related context. This diagram illustrates the inhibition of a key kinase in a generic signal transduction cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Inhibitor Benzoxazole Derivative Inhibitor->Kinase_B Inhibition Ligand Ligand Ligand->Receptor Activation

Figure 1: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of the title compound. It is important to note that while no specific, detailed synthesis for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride was found in the public domain, the following procedure is adapted from established methods for the synthesis of related heterocyclic sulfonyl chlorides.

Synthesis of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride

This protocol describes a two-step process starting from a suitable benzoxazolone precursor.

Step 1: Sulfonation of Benzoxazolone

  • To a stirred solution of the starting benzoxazolone in a suitable inert solvent (e.g., 1,2-dichloroethane), add sulfur trioxide-N,N-dimethylformamide complex portion-wise at room temperature under a nitrogen atmosphere.

  • Slowly heat the reaction mixture to 85-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Conversion to Sulfonyl Chloride

  • To the solution from Step 1, add thionyl chloride dropwise at room temperature.

  • Slowly heat the reaction mixture to approximately 75°C and maintain for 4-5 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by recrystallization or column chromatography.

Experimental Workflow Diagram

The logical flow of the synthesis and subsequent purification is depicted in the workflow diagram below (Figure 2).

G Start Start Sulfonation Sulfonation Start->Sulfonation Benzoxazolone Chlorination Chlorination Sulfonation->Chlorination Sulfonic Acid Intermediate Workup Workup Chlorination->Workup Crude Sulfonyl Chloride Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product

Figure 2: General synthetic workflow for the preparation of the title compound.

References

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a pivotal chemical intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, outlines key experimental protocols for its derivatization, and explores its application in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Chemical Identity and Properties

The compound, this compound, is systematically named 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride according to IUPAC nomenclature[1]. It is a solid chemical building block with the CAS number 78633-41-7 [1][2]. Its molecular formula is C₇H₄ClNO₄S, and it has a molecular weight of approximately 233.63 g/mol [1][2][3].

Below is a summary of its key computed chemical properties:

PropertyValueSource
IUPAC Name 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride[1]
CAS Number 78633-41-7[1][2]
Molecular Formula C₇H₄ClNO₄S[1]
Molecular Weight 233.63 g/mol [1][2][3]
XLogP3 1.2[1]
Topological Polar Surface Area (TPSA) 80.9 Ų[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Form Solid[3]

Safety Information: This compound is classified as causing severe skin burns and eye damage[1][4]. Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Derivatization: Experimental Protocols

The primary utility of this compound lies in its reactivity as a precursor for a diverse range of N-substituted sulfonamides. These derivatives have shown significant promise as biologically active molecules[6][7][8][9].

General Protocol for the Synthesis of N-Aryl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

This protocol is based on established methods for the reaction of sulfonyl chlorides with amines to form sulfonamides[10][11].

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • Anhydrous solvent (e.g., dioxane, dichloromethane, or pyridine)

  • Base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve the desired amine (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (1.1-1.5 equivalents), such as triethylamine, to the solution.

  • To this stirring mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[6][9].

Kinase Inhibition

A significant application of compounds derived from this compound is in the development of kinase inhibitors. The sulfonamide linkage allows for the introduction of various aryl and heteroaryl moieties that can interact with the ATP-binding site of kinases. For instance, benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy[9]. The general structure of these inhibitors often involves the benzoxazole core, the sulfonamide linker, and a substituted aromatic ring system that targets the kinase active site.

Anticancer and Antimicrobial Activity

Derivatives of the benzoxazole scaffold have demonstrated significant in vitro activity against various cancer cell lines and microbial strains[6]. The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Visualizing the Synthetic and Application Workflow

The following diagrams illustrate the general synthetic pathway for creating bioactive sulfonamides from this compound and its conceptual application in targeting a signaling pathway.

G cluster_synthesis Synthesis of Bioactive Sulfonamides Start 2-oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonyl chloride Reaction Sulfonamide Formation (Base, Solvent) Start->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Product N-substituted-2-oxo-2,3-dihydro- 1,3-benzoxazole-5-sulfonamide Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Bioactive Compound Purification->Final

Caption: General workflow for the synthesis of bioactive sulfonamides.

G cluster_pathway Conceptual Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor P Phosphorylation Receptor->P Inhibitor Benzoxazole Sulfonamide Derivative Inhibitor->Block ATP ATP ATP->P Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) P->Downstream

References

In-Depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a valuable heterocyclic compound. Given that benzoxazolone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this sulfonyl chloride derivative serves as a key intermediate for the synthesis of novel bioactive molecules.[1][2][3][4][5] This document presents predicted spectroscopic data based on analogous structures, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals. The protons on the aromatic ring are expected to be in the downfield region, influenced by the electron-withdrawing sulfonyl chloride group.[6][7]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~ 7.9 - 8.1d~ 1.5 - 2.0 (meta coupling)
H-6~ 7.7 - 7.9ddJ_ortho ≈ 8.0 - 8.5, J_meta ≈ 1.5 - 2.0
H-7~ 7.2 - 7.4d~ 8.0 - 8.5 (ortho coupling)
N-H~ 11.5 - 12.5br s-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would show distinct signals for the carbonyl and aromatic carbons.[6][7]

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 153 - 155
C-4~ 128 - 130
C-5~ 138 - 140
C-6~ 125 - 127
C-7~ 110 - 112
C-3a~ 142 - 144
C-7a~ 130 - 132
IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[10][11]

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3100N-H stretch (amide)Medium
1780 - 1750C=O stretch (cyclic amide/lactone)Strong
1610 - 1580, 1500 - 1450C=C stretch (aromatic ring)Medium to Strong
1380 - 1350SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
600 - 500S-Cl stretchStrong
Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electrospray Ionization (ESI), would show the molecular ion and characteristic fragments. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[12][13][14][15]

m/z Proposed Fragment
233/235[M]+ (Molecular ion, showing isotopic pattern for Cl)
198[M - Cl]+
169[M - SO₂]+
134[M - SO₂Cl]+

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Chlorosulfonation of 2,3-dihydro-1,3-benzoxazol-2-one

This protocol is adapted from established methods for the chlorosulfonation of aromatic compounds.[16][17][18][19][20]

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

  • Reagent Addition: Place 2,3-dihydro-1,3-benzoxazol-2-one (1 equivalent) into the flask. Cool the flask to 0-5 °C using an ice bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel to the stirred starting material over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude this compound.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like toluene.

NMR Spectroscopy Protocol

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[6][21]

  • Sample Preparation: Dissolve 5-10 mg of the purified product for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, use a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64).

    • For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse width and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy Protocol

A standard procedure for obtaining an IR spectrum of a solid sample is as follows.[10]

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol

The following is a general protocol for obtaining a mass spectrum using LC-MS with ESI.[13][22]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an appropriate LC column. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, a logical process central to the utilization of this compound in research and development.[23][24][25]

G start Start: 2,3-dihydro-1,3-benzoxazol-2-one synthesis Synthesis: Chlorosulfonation start->synthesis crude_product Crude Product synthesis->crude_product workup Work-up & Purification pure_product Pure Product: This compound workup->pure_product crude_product->workup characterization Spectroscopic Characterization pure_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end End: Confirmed Structure data_analysis->end

Caption: Synthesis and Characterization Workflow.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Benzoxazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – This in-depth technical guide illuminates the discovery and historical development of benzoxazole sulfonyl chlorides, a class of compounds that has garnered significant interest within the scientific and drug development communities. This document serves as a comprehensive resource for researchers, scientists, and professionals in pharmaceutical development, providing detailed experimental protocols, quantitative data, and a historical perspective on these important chemical entities.

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1] The introduction of a sulfonyl chloride moiety onto the benzoxazole scaffold provides a highly reactive functional group, enabling a diverse array of chemical transformations and the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These derivatives have shown promise in various therapeutic areas, underscoring the importance of understanding the synthesis and history of their parent sulfonyl chlorides.

A Historical Perspective on the Emergence of Benzoxazole Sulfonyl Chlorides

While a singular, definitive publication marking the first synthesis of a benzoxazole sulfonyl chloride remains elusive in readily available literature, the development of this class of compounds can be contextualized within the broader history of organic sulfur chemistry. The late 19th and early 20th centuries saw significant advancements in the synthesis of aromatic sulfonyl chlorides.[2] General methods such as the chlorosulfonation of aromatic compounds using chlorosulfonic acid and the Sandmeyer reaction of aromatic amines were well-established.[3][4]

It is highly probable that the first benzoxazole sulfonyl chlorides were synthesized through the application of these classical methods to benzoxazole precursors. The direct chlorosulfonation of benzoxazole or its derivatives, such as 2-benzoxazolone, would have been a logical approach for early organic chemists to explore.

Key Synthetic Pathways to Benzoxazole Sulfonyl Chlorides

The synthesis of benzoxazole sulfonyl chlorides can be broadly categorized into two main strategies: the formation of the sulfonyl chloride group on a pre-existing benzoxazole ring, and the construction of the benzoxazole ring from a precursor already containing a sulfonyl chloride or a related functional group.

Chlorosulfonation of Benzoxazole Derivatives

The direct reaction of a benzoxazole derivative with a chlorosulfonating agent is a primary method for the synthesis of benzoxazole sulfonyl chlorides. Chlorosulfonic acid is the most common reagent for this transformation. The reaction typically proceeds via electrophilic aromatic substitution, with the position of sulfonation being directed by the existing substituents on the benzoxazole ring.

A key example is the synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride through the chlorosulfonation of 2(3H)-benzoxazolone.[5]

Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl Chloride (as an analogue)

To a stirred solution of 1,3-benzothiazol-2(3H)-one or its 3-methyl derivative in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period to ensure complete reaction. Upon completion, the mixture is carefully quenched with ice water, leading to the precipitation of the sulfonyl chloride product. The product is then isolated by filtration, washed with water, and dried.[5]

From Amino-Substituted Benzoxazoles via Sandmeyer-type Reactions

The Sandmeyer reaction provides a versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring starting from an amino group. This involves the diazotization of an aminobenzoxazole followed by reaction with sulfur dioxide in the presence of a copper(I) salt.[4]

Logical Relationship: Sandmeyer-type Synthesis

sandmeyer_synthesis aminobenzoxazole Aminobenzoxazole diazonium_salt Benzoxazole Diazonium Salt aminobenzoxazole->diazonium_salt NaNO₂, HCl sulfonyl_chloride Benzoxazole Sulfonyl Chloride diazonium_salt->sulfonyl_chloride SO₂, CuCl

Caption: Sandmeyer-type reaction pathway for benzoxazole sulfonyl chloride synthesis.

Synthesis from Precursors Containing a Latent Sulfonyl Chloride Group

An alternative approach involves the synthesis of the benzoxazole ring from starting materials that already contain a sulfonyl chloride or a group that can be readily converted to a sulfonyl chloride. For example, the reaction of an aminophenol with a benzoyl chloride derivative bearing a sulfonyl chloride group can lead to the formation of a 2-arylbenzoxazole with the desired functionality.[6]

Key Benzoxazole Sulfonyl Chloride Derivatives

Several key benzoxazole sulfonyl chloride derivatives have been synthesized and utilized as versatile intermediates.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride78633-41-7C₇H₄ClNO₄S233.63
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride27685-90-1C₇H₄ClNO₄S233.63
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride62522-63-8C₈H₆ClNO₄S247.66

Table 1: Physicochemical Properties of Key Benzoxazole Sulfonyl Chlorides [1][7]

Detailed Experimental Protocols

A detailed experimental protocol for the synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride has been reported, starting from the corresponding methanol derivative.

Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl Chloride [8]

Starting Material: 2-oxo-2,3-dihydrobenzoxazole-6-methanol

Reagent: Thionyl chloride (SOCl₂)

Procedure:

  • 2-oxo-2,3-dihydrobenzoxazole-6-methanol is suspended in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • The suspension is cooled in an ice bath to 0-5 °C.

  • Thionyl chloride is added dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.

Note: This reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

Experimental Workflow: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl Chloride

experimental_workflow start Start: 2-oxo-2,3-dihydrobenzoxazole-6-methanol suspend Suspend in inert solvent start->suspend cool Cool to 0-5 °C suspend->cool add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 react Stir at room temperature add_socl2->react monitor Monitor by TLC react->monitor workup Remove excess SOCl₂ and solvent monitor->workup Reaction complete purify Purify by recrystallization workup->purify product Product: 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride purify->product

Caption: Step-by-step workflow for the synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.

Future Outlook

The chemistry of benzoxazole sulfonyl chlorides continues to be an active area of research. The development of more efficient, selective, and environmentally friendly synthetic methods is an ongoing pursuit. Furthermore, the exploration of the reactivity of these compounds is expected to lead to the discovery of novel benzoxazole derivatives with unique biological activities and material properties, further solidifying their importance in modern chemistry and drug discovery.

References

The Core Reactivity of Heterocyclic Sulfonyl Chlorides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Heterocyclic sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, serving as critical precursors to a vast array of sulfonamide-based therapeutics. Their reactivity, however, is delicately balanced and highly dependent on the nature of the heterocyclic system, presenting both opportunities and challenges for synthetic chemists. This guide provides an in-depth analysis of the fundamental reactivity of these compounds, covering their synthesis, stability, and principal chemical transformations. Detailed experimental protocols, quantitative data, and graphical workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this vital class of molecules.

Introduction to Heterocyclic Sulfonyl Chlorides

Heterocyclic sulfonyl chlorides are organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) directly attached to a heterocyclic ring. The sulfur atom in this functional group is highly electrophilic, making it a prime target for nucleophilic attack. This inherent reactivity is the basis for their widespread use in forming sulfonamides and sulfonate esters.[1][2] The incorporation of a heterocyclic ring introduces unique electronic and steric properties that modulate the reactivity of the sulfonyl chloride group and impart desirable pharmacological characteristics to the final molecule, such as improved solubility and protein-binding interactions.[1]

Despite their utility, many heterocyclic sulfonyl chlorides are notoriously unstable.[3][4] Their stability is a significant concern, with decomposition often occurring at room temperature through pathways like sulfur dioxide (SO₂) extrusion or hydrolysis.[5][6] This guide will delve into the factors governing this stability and provide practical strategies for their synthesis and handling.

Synthesis of Heterocyclic Sulfonyl Chlorides

The preparation of heterocyclic sulfonyl chlorides can be challenging due to their inherent instability. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on the stability of the target molecule and the availability of starting materials.

From Heterocyclic Amines (via Diazotization)

One of the most common methods for synthesizing aromatic and heteroaromatic sulfonyl chlorides is the Sandmeyer-type reaction. This involves the diazotization of a heterocyclic amine, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

  • General Workflow:

    • Diazotization of the aminoheterocycle with sodium nitrite in a strong acid (e.g., HCl).

    • Reaction of the resulting diazonium salt with a saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing CuCl.

    • The sulfonyl chloride often precipitates from the reaction mixture and can be isolated by filtration.[6]

This method is effective for a range of electron-deficient and electron-neutral systems.[6]

From Thiols or Disulfides (via Oxidative Chlorination)

Heterocyclic thiols or their corresponding disulfides can be converted directly to sulfonyl chlorides through oxidative chlorination. This method avoids the often harsh conditions of diazotization.

  • Common Reagents:

    • Chlorine gas in an aqueous acidic solution.[7]

    • Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).[8]

    • Aqueous sodium hypochlorite.

This approach is particularly useful for one-pot procedures where the sulfonyl chloride is generated in situ and immediately reacted with a nucleophile.[8]

From Sulfonic Acids

The most direct method involves the chlorination of the corresponding heterocyclic sulfonic acid.

  • Common Chlorinating Agents:

    • Phosphorus pentachloride (PCl₅) with phosphorus oxychloride (POCl₃) as a solvent or co-reagent.

    • Thionyl chloride (SOCl₂).

This route is straightforward but requires the prior synthesis of the sulfonic acid, which may not always be trivial.

// Edges Amine -> Diazotization [label=" 1a ", color="#5F6368"]; Diazotization -> Product [label=" 1b. SO₂/CuCl ", color="#5F6368"]; Thiol -> Oxidation [label=" 2 ", color="#5F6368"]; Oxidation -> Product [color="#5F6368"]; SulfonicAcid -> Chlorination [label=" 3 ", color="#5F6368"]; Chlorination -> Product [color="#5F6368"]; } . Caption: Key synthetic routes to heterocyclic sulfonyl chlorides.

Stability and Handling Considerations

The stability of a heterocyclic sulfonyl chloride is paramount for its successful synthesis, purification, and subsequent use. Many are sensitive to moisture and heat.

Decomposition Pathways:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This is a major issue during aqueous workups. Using anhydrous conditions is critical.[5]

  • SO₂ Extrusion: Thermal decomposition leading to the formation of a chloroheterocycle and sulfur dioxide gas. This pathway is particularly characteristic of α- and γ-isomeric pyridine sulfonyl chlorides and most diazine derivatives.[4][5]

General Stability Trends: A comprehensive study on over 200 derivatives revealed key structure-stability relationships:[4][9]

  • For Pyridines: The stability follows the trend: β-isomers (e.g., pyridine-3-sulfonyl chloride) > α-isomers > γ-isomers. Pyridine-4-sulfonyl chlorides are often too unstable to be isolated.[4]

  • Five-Membered Rings: Thiophene- and furan-derived sulfonyl chlorides tend to be less stable than six-membered ring analogues. 3-Substituted isomers often show lower stability than 2-isomers.[4]

  • Sulfonyl Fluorides as Alternatives: In cases of extreme instability, the corresponding sulfonyl fluoride is often a more robust, albeit less reactive, alternative.[5]

Due to their instability, it is often preferable to use crude heterocyclic sulfonyl chlorides immediately after synthesis or to generate them in situ for subsequent reactions.

Fundamental Reactivity and Key Transformations

The high electrophilicity of the sulfur atom dictates the reactivity of sulfonyl chlorides, making them excellent substrates for nucleophilic substitution reactions.

Sulfonamide Formation

The most significant reaction of heterocyclic sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides. This reaction is the foundation for the synthesis of sulfa drugs and countless other bioactive molecules.[2][10] The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6]

Sulfonate Ester Formation

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.[1][2] These esters are important intermediates in their own right, often used as leaving groups in subsequent substitution reactions. The mechanism can proceed via direct Sₙ2 attack by the alcohol on the sulfur atom, or through a Lewis base-catalyzed pathway involving an intermediate like a sulfonylpyridinium salt.[9]

Reduction to Thiols

Heterocyclic sulfonyl chlorides can be reduced to the corresponding thiols. This transformation provides access to a different class of heterocyclic sulfur compounds.

  • Common Reducing Agents:

    • Zinc dust and a mineral acid (e.g., H₂SO₄).

    • Lithium aluminum hydride (LiAlH₄).[3]

    • Catalytic hydrogenation (e.g., using a palladium catalyst).[5]

// Central Reactant HetSO2Cl [label="Heterocyclic-SO₂Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nucleophiles Amine [label="Primary/Secondary Amine\n(R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol/Phenol\n(R'OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., Zn/H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Sulfonamide [label="Sulfonamide\n(Heterocyclic-SO₂NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SulfonateEster [label="Sulfonate Ester\n(Heterocyclic-SO₂OR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiol [label="Thiol\n(Heterocyclic-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HetSO2Cl -> Sulfonamide [label="+ R₂NH\n- HCl", color="#5F6368"]; Amine -> Sulfonamide [style=invis];

HetSO2Cl -> SulfonateEster [label="+ R'OH\n- HCl", color="#5F6368"]; Alcohol -> SulfonateEster [style=invis];

HetSO2Cl -> Thiol [label="Reduction", color="#5F6368"]; ReducingAgent -> Thiol [style=invis];

// Align nucleophiles and products {rank=same; Amine; Alcohol; ReducingAgent;} {rank=same; Sulfonamide; SulfonateEster; Thiol;} } . Caption: Principal transformations of heterocyclic sulfonyl chlorides.

Factors Influencing Reactivity

The reactivity of the sulfonyl chloride group is profoundly influenced by the electronic properties of the attached heterocyclic ring and any other substituents.

  • Electronic Effects of the Heterocycle: Electron-deficient heterocycles (e.g., pyridine, pyrimidine) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-rich heterocycles (e.g., furan, thiophene) can decrease reactivity.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the heterocyclic ring (e.g., -NO₂, -CF₃) enhance the reactivity of the sulfonyl chloride group by further polarizing the S-Cl bond.[11] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ decrease reactivity. This relationship can be quantified using Hammett plots, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents.[7][12]

  • Steric Hindrance: Bulky substituents near the sulfonyl chloride group can sterically hinder the approach of a nucleophile, slowing down the reaction rate.

// Central Node Reactivity [label="Reactivity of\nHeterocyclic-SO₂Cl", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Factors EWG [label="Electron-Withdrawing Groups\n(e.g., -NO₂, -CN, Halogens)", fillcolor="#FFFFFF", fontcolor="#202124"]; EDG [label="Electron-Donating Groups\n(e.g., -CH₃, -OCH₃, -NR₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycle [label="Electronic Nature of Heterocycle\n(Electron-Deficient vs. Electron-Rich)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sterics [label="Steric Hindrance\n(Ortho-substituents)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges with labels EWG -> Reactivity [label="Increases\n(Higher Electrophilicity)", color="#34A853", fontcolor="#202124"]; EDG -> Reactivity [label="Decreases\n(Lower Electrophilicity)", color="#EA4335", fontcolor="#202124"]; Heterocycle -> Reactivity [label="Modulates", color="#4285F4", fontcolor="#202124"]; Sterics -> Reactivity [label="Decreases\n(Hinders Nucleophilic Attack)", color="#EA4335", fontcolor="#202124"]; } . Caption: Key factors that increase or decrease reactivity.

Data and Protocols

Table of Representative Reactions

The following table summarizes yields for the formation of various sulfonamides from their corresponding heterocyclic sulfonyl chlorides, illustrating the impact of the heterocyclic core and amine nucleophile.

Heterocyclic Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
Benzene-SO₂ClAnilinePyridine--100[6]
p-Toluene-SO₂Clp-ToluidinePyridine--100[6]
Benzene-SO₂ClAnilineTriethylamineTHF686[6]
2-Thiophenesulfonyl chlorideSubstituted Anilines-Methanol-(Kinetics Studied)[13]
Various Heteroaryl-SO₂Cl2-Chloro-6,7-dimethoxyquinazolin-4-amineNaHDMF/THF-72-96[6]
Detailed Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acid [14]

  • Reagents: Pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), phosphorus oxychloride (10 mL, 109 mmol).

  • Procedure: a. Combine the pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux for 3 hours. c. After cooling, carefully evaporate the mixture to dryness under vacuum to obtain a yellow solid. d. Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether. e. Cautiously neutralize the solution by adding saturated aqueous sodium bicarbonate solution. f. Saturate the aqueous layer with solid NaCl and separate the phases. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.

  • Yield: 10.85 g (94%) of pyridine-3-sulfonyl chloride as an orange liquid.

Protocol 2: Synthesis of 2-Thiophenesulfonyl chloride from Thiophene [14]

  • Reagents: N,N-Dimethylformamide (DMF, 9.5 g, 0.13 mol), sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol), thiophene (8.4 g, 0.1 mol).

  • Procedure: a. In a flask, add sulfuryl chloride dropwise to ice-cooled DMF, keeping the temperature below 25 °C. A solid complex will form. b. Add thiophene to the complex. c. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking. d. Cool the resulting viscous brown mixture and pour it into ice-water. e. Extract the product with chloroform (CHCl₃). f. Wash the combined organic layers successively with water, 5% aqueous NaHCO₃, and water again. g. Dry the organic layer and evaporate the solvent. h. Purify the residue by vacuum distillation.

  • Yield: 13.5 g (74%) of 2-thiophenesulfonyl chloride.

Protocol 3: General Procedure for Sulfonamide Formation [10]

  • Reagents: Primary or secondary amine (1.0 eq), sulfonyl chloride (1.05 eq), base (triethylamine 1.2 eq or pyridine 2.0 eq), anhydrous solvent (e.g., dichloromethane).

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent. b. Add the base and stir the solution. c. Cool the mixture to 0 °C in an ice bath. d. Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. e. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. f. Quench the reaction by adding water or 1 M HCl. g. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate under vacuum to obtain the crude sulfonamide for further purification.

Conclusion

Heterocyclic sulfonyl chlorides are indispensable yet often challenging reagents in modern drug discovery. A thorough understanding of their synthesis, inherent stability limitations, and the electronic factors governing their reactivity is crucial for their effective application. By selecting appropriate synthetic routes, carefully controlling reaction conditions to mitigate decomposition, and leveraging the electronic influence of the heterocyclic core, researchers can successfully harness the synthetic power of these molecules. The protocols and data presented in this guide serve as a practical foundation for the strategic design and synthesis of novel sulfonamide-based compounds with therapeutic potential.

References

The Benzoxazole Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemical Features, Synthetic Methodologies, and Biological Significance of a Privileged Scaffold

The benzoxazole core, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the key chemical features, spectroscopic signatures, synthetic routes, and pharmacological activities of the benzoxazole core, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties of the Benzoxazole Core

The benzoxazole ring system is an aromatic structure, which imparts it with relative stability.[1] The presence of both nitrogen and oxygen heteroatoms creates a unique electronic distribution, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Benzoxazole

PropertyValueReference
Molecular FormulaC₇H₅NO[2]
Molar Mass119.12 g/mol [2]
Melting Point28-31 °C[2]
Boiling Point182 °C[3]
AppearanceWhite to light yellow solid[3]
SolubilityInsoluble in water, soluble in organic solvents[4]
pKa (Strongest Basic)1.17 ± 0.10[5]
Spectroscopic Characterization

The structural elucidation of benzoxazole derivatives relies heavily on spectroscopic techniques. The following tables summarize the characteristic spectral data for the parent benzoxazole.

Table 2: ¹H NMR Spectral Data of Benzoxazole

ProtonChemical Shift (δ) ppmMultiplicitySolvent
H-28.0 - 8.2SingletCDCl₃
H-4 / H-77.50 - 7.80MultipletCDCl₃
H-5 / H-67.20 - 7.50MultipletCDCl₃

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and substituents.[6]

Table 3: ¹³C NMR Spectral Data of Benzoxazole

CarbonChemical Shift (δ) ppmSolvent
C-2~152CDCl₃
C-3a~142CDCl₃
C-4~124CDCl₃
C-5~125CDCl₃
C-6~120CDCl₃
C-7~110CDCl₃
C-7a~150CDCl₃

Note: Chemical shifts can be influenced by solvent and the electronic nature of substituents.[7][8]

Table 4: Key IR and Mass Spectrometry Data of Benzoxazole

Spectroscopic TechniqueKey FeaturesReference
Infrared (IR) Spectroscopy C=N stretching: ~1515-1654 cm⁻¹C-O stretching: ~1244-1276 cm⁻¹Aromatic C=C stretching: ~1452-1594 cm⁻¹[9][10]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 119[10]

Synthesis of Benzoxazole Derivatives

A variety of synthetic methodologies have been developed for the construction of the benzoxazole core, with the condensation of o-aminophenols with carboxylic acids or their derivatives being the most common approach.

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

The following protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).

Materials:

  • o-Aminophenol (1.0 mmol)

  • Substituted Carboxylic Acid (1.0 mmol)

  • Polyphosphoric Acid (PPA)

Procedure:

  • A mixture of o-aminophenol and the substituted carboxylic acid is added to polyphosphoric acid.

  • The reaction mixture is heated, typically to 150-180°C, and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted benzoxazole.[11]

Biological Activities of the Benzoxazole Core

The benzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. This section details some of the most significant pharmacological properties, supported by quantitative data.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 5: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Derivative 164->512-[12]
Derivative 2--64-[12]
3-(2-benzoxazol-5-yl)alanine derivative->1000>1000-[13]
2-(Thiophen-2-yl)benzoxazole derivative----[9]
2-(4-Chlorophenyl)benzoxazole derivative----[14]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

Materials:

  • Test compound (benzoxazole derivative)

  • Bacterial/fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][16]

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for anticancer activity.

Table 6: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ in µM)

Compound/DerivativeHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
5-methylbenzo[d]oxazole derivative10.5015.21-[17]
Unsubstituted benzo[d]oxazole derivative23.6132.47-[17]
Benzoxazole-benzamide conjugate--7.8 - 10.4[18]
2-Aryl benzoxazole derivative3.224.054-[19]
Benzoxazole derivative 6--24.5[9]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Test compound (benzoxazole derivative)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • The cells are fixed with cold TCA for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 510-540 nm.

  • The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.

Table 7: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

Compound/DerivativeTargetIC₅₀ (µM)In Vivo ModelReference
Benzoxazole derivativeCOX-20.04 - 26.41Carrageenan-induced paw edema
Benzoxazolone derivativeIL-65.09 ± 0.88-
2-Alkoxy-6-pentadecylphenyl derivativeCOX-2--
Methyl-2-{(2-dialkylamino) acetamido)} derivativeCOX-210.72-

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (benzoxazole derivative)

  • Microplate reader

Procedure:

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX, which is coupled to the oxidation of TMPD, is monitored by measuring the change in absorbance at a specific wavelength (e.g., 611 nm).

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC₅₀ values are determined from the dose-response curves.[1]

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[17]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound (benzoxazole derivative)

  • Plethysmometer or calipers

Procedure:

  • Animals are treated with the test compound or a vehicle control, typically via oral or intraperitoneal administration.

  • After a specific time (e.g., 30-60 minutes), carrageenan is injected into the subplantar region of the right hind paw.

  • The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[15]

Signaling Pathways and Experimental Workflows

The biological effects of benzoxazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels.[18]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.

Inhibition of Prostaglandin Synthesis via COX Enzymes

The anti-inflammatory effects of many benzoxazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Benzoxazole Benzoxazole Derivative Benzoxazole->COX_Enzymes Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

Inhibition of prostaglandin synthesis by benzoxazole derivatives.

General Experimental Workflow

The discovery and development of novel benzoxazole-based therapeutic agents typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis Synthesis of Benzoxazole Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification InVitro In Vitro Screening (Antimicrobial, Anticancer, COX Inhibition) Purification->InVitro HitID Hit Identification & SAR Studies InVitro->HitID HitID->Synthesis SAR-guided resynthesis InVivo In Vivo Evaluation (e.g., Paw Edema Model) HitID->InVivo Promising Candidates LeadOpt Lead Optimization InVivo->LeadOpt

Workflow for benzoxazole drug discovery and development.

Conclusion

The benzoxazole core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key chemical features, spectroscopic data, synthetic protocols, and biological activities of this important scaffold. The presented data and methodologies are intended to empower researchers in their efforts to design and develop the next generation of benzoxazole-based drugs.

References

Solubility Profile of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for its determination, based on established methodologies for structurally related sulfonyl chlorides.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS Number: 78633-41-7) is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₄ClNO₄S--INVALID-LINK--
Molecular Weight 233.63 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
XLogP3 1.2--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--

Solubility Profile

Expected Solubility:

  • Aprotic Organic Solvents: The compound is expected to be soluble in aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can solvate the molecule without reacting with the sulfonyl chloride group.

  • Polar Aprotic Solvents: Solubility is also anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Non-Polar Solvents: Lower solubility is expected in non-polar hydrocarbon solvents such as hexanes and toluene.

  • Protic Solvents: Caution is advised when using protic solvents like water and alcohols (e.g., methanol, ethanol). The sulfonyl chloride functional group is susceptible to hydrolysis or alcoholysis, leading to the formation of the corresponding sulfonic acid or ester. While some initial dissolution may be observed, the compound will likely degrade over time. One supplier notes its solubility in water as "No".

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to determine the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid preliminary assessment of solubility in various solvents.

Procedure:

  • Add approximately 5-10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected anhydrous solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a dark background.

  • Record the observation as:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not noticeably dissolve.

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent.

Procedure:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the chosen anhydrous solvent.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for several hours to permit the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

  • Transfer the filtered supernatant to a pre-weighed, dry container.

  • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, weigh the container with the solid residue.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Final Weight - Initial Weight) / Volume of Supernatant

Workflow for Solubility Determination

The logical progression for determining the solubility of this compound is outlined in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_reporting Reporting Compound Weigh Compound Mix Mix & Vortex Compound->Mix Solvent Select & Measure Solvent Solvent->Mix Observe Visual Observation Mix->Observe Equilibrate Equilibrate (Shake-Flask) Observe->Equilibrate If quantitative data needed Report Report Data Observe->Report Report qualitative observation Filter Filter Supernatant Equilibrate->Filter Evaporate Evaporate Solvent Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate Calculate->Report

Caption: Experimental workflow for determining the solubility of a chemical compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is essential to consult original research articles and safety data sheets (SDS) before handling this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the nucleophilic substitution reaction of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with various primary and secondary amines to synthesize a diverse range of sulfonamides. This protocol is designed to be a reliable and reproducible method for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel compounds for screening and lead optimization. The presented methodology includes reagent preparation, reaction execution, product isolation, and purification.

Introduction

This compound is a key intermediate in the synthesis of various biologically active sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The reactivity of the sulfonyl chloride group allows for facile nucleophilic substitution with a broad range of amines, enabling the generation of diverse chemical libraries for drug discovery programs. This document outlines a general yet detailed procedure for this important transformation.

Reaction Principle

The core of this protocol is the nucleophilic attack of an amine (a nucleophile) on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a representative amine. Researchers should note that reaction times and purification methods may need to be optimized for different amine substrates.

Materials:

  • This compound (FW: 233.63 g/mol )[1]

  • Amine (e.g., aniline, benzylamine, morpholine, piperidine)

  • Pyridine (anhydrous)

  • Chloroform (anhydrous) or Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 eq.) in a mixture of anhydrous chloroform and pyridine (a common solvent ratio is 10:1 v/v, respectively).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous chloroform. Slowly add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with chloroform.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

  • Characterization: Characterize the purified product by appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides representative, albeit hypothetical, data for the synthesis of various sulfonamides using the described protocol. Actual yields will vary depending on the specific amine used and optimization of the reaction conditions.

EntryAmine (Nucleophile)ProductReaction Time (h)Yield (%)
1AnilineN-phenyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide1285
2BenzylamineN-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide892
3Morpholine5-(morpholinosulfonyl)benzo[d]oxazol-2(3H)-one695
4Piperidine5-(piperidine-1-sulfonyl)benzo[d]oxazol-2(3H)-one693

Visualizations

Reaction Scheme:

ReactionScheme reagents This compound + R1R2NH conditions Pyridine, Chloroform 0 °C to RT reagents->conditions product N-substituted-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide + HCl reagents->product conditions->product

Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.

Experimental Workflow:

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis a Dissolve Amine in Pyridine/Chloroform b Cool to 0 °C a->b c Add Sulfonyl Chloride Solution Dropwise b->c d Stir at RT (2-24h) c->d e Dilute with Chloroform d->e f Wash with 1M HCl, NaHCO3, Brine e->f g Dry Organic Layer f->g h Concentrate g->h i Column Chromatography h->i j Characterization (NMR, MS, IR) i->j

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

  • Chloroform is a suspected carcinogen. All manipulations should be performed in a fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to air or moisture.

Conclusion

The protocol described in this application note provides a robust and versatile method for the synthesis of a wide range of N-substituted 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides. This procedure is suitable for generating compound libraries for screening in drug discovery and can be adapted for the synthesis of specific target molecules. Careful optimization of reaction conditions for each amine substrate may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols for Anticancer Agents Derived from 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the precursor 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. The protocols and data presented are intended to guide researchers in the development of novel therapeutics based on this versatile scaffold.

Introduction

The 1,3-benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. When functionalized with a sulfonyl chloride group at the 5-position, this compound becomes a key intermediate for the synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of key signaling pathways and cellular processes involved in cancer progression.

Synthesis of Anticancer Agents

General Protocol for the Synthesis of N-substituted 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides:

A solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is cooled to 0 °C. To this solution, the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) are added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide.

G precursor This compound reaction Reaction at 0°C to RT precursor->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-substituted 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide purification->product

Biological Evaluation of Anticancer Activity

The anticancer potential of the synthesized sulfonamide derivatives can be evaluated through a series of in vitro assays.

Cell Viability and Cytotoxicity Assays

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Mechanism of Action Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2][3]

Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)

  • Coating: Coat a 96-well plate with a substrate peptide for VEGFR-2.

  • Kinase Reaction: Add recombinant human VEGFR-2 enzyme, ATP, and the test compounds to the wells and incubate to allow for phosphorylation of the substrate.

  • Detection: Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the detection enzyme.

  • Signal Measurement: Measure the absorbance or fluorescence to quantify the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 values for VEGFR-2 inhibition.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 dimerization Dimerization & Autophosphorylation VEGFR2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream cellular_response Angiogenesis, Cell Proliferation, Cell Survival downstream->cellular_response inhibitor Benzoxazole Sulfonamide Inhibitor inhibitor->dimerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some oxazole sulfonamides have been shown to inhibit tubulin polymerization.[4][5]

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

  • Tubulin Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP in a suitable buffer.

  • Compound Addition: Add the test compounds to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37 °C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 values.

G tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitosis Mitotic Spindle Formation & Cell Division microtubule->mitosis inhibitor Oxazole Sulfonamide Inhibitor inhibitor->polymerization Inhibition

Quantitative Data Summary

The following tables summarize the anticancer activity of representative benzoxazole and oxazole sulfonamide derivatives from the literature.

Table 1: In Vitro Cytotoxicity of Benzoxazole Derivatives against Cancer Cell Lines [2]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
14b 4.054 ± 0.173.22 ± 0.13
14l 10.50 ± 0.898.76 ± 0.54
14o 6.21 ± 0.335.14 ± 0.28
Sorafenib 5.87 ± 0.214.98 ± 0.19

Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives [1][3]

CompoundVEGFR-2 IC50 (µM)
12d 0.1946
12i 0.155
12l 0.09738
8a 0.0579
8d 0.0554
8e 0.0741
Sorafenib 0.04816 - 0.0782

Table 3: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition of 1,3-Oxazole Sulfonamides [4][5][6]

CompoundCancer Cell LineGI50 (µM)Tubulin Polymerization IC50 (µM)
16 Leukemia (Average)0.6550.22
22 Leukemia (Average)-<0.08
30 Leukemia (Average)-<0.08
32 Leukemia (Average)-<0.08
44 Leukemia (Average)0.0488-
58 Leukemia (Average)0.0447-

Conclusion

This compound serves as a valuable precursor for the development of novel anticancer agents. The resulting sulfonamide derivatives have demonstrated potent activity against various cancer cell lines through mechanisms that include the inhibition of VEGFR-2 and tubulin polymerization. The protocols and data presented herein provide a foundation for further research and development of this promising class of compounds. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to evaluate the therapeutic potential of lead candidates.

References

Application Notes & Protocols: Step-by-Step Synthesis of 1,3-Oxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-oxazole sulfonamides, a class of compounds with demonstrated potential as tubulin polymerization inhibitors for cancer therapy.[1][2] The described multi-step synthesis is robust, utilizing commercially available starting materials and yielding the target compounds in good yields.[1]

Introduction

The 1,3-oxazole ring is a key structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic drugs.[1] The combination of these two moieties in the 1,3-oxazole sulfonamide scaffold has given rise to potent anticancer agents. The following protocols detail a validated synthetic route, starting from acetophenone, to produce a key sulfonyl chloride intermediate, which is then derivatized to generate a library of 1,3-oxazole sulfonamides.[1]

Overall Synthetic Scheme

The synthesis is a five-step process to obtain the key intermediate, 4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride, which is then reacted with various amines to produce the final 1,3-oxazole sulfonamides.

Caption: Overall workflow for the synthesis of 1,3-oxazole sulfonamides.

Data Presentation

Table 1: Synthesis of Benzenesulfonyl Chloride Intermediate (11)

This table summarizes the reaction steps and corresponding yields for the synthesis of the pivotal intermediate, 4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride (11), starting from acetophenone (6).

StepReactionReagents and ConditionsProductYield (%)
aBrominationBr₂, MTBE, room temperatureα-Bromoketone (7)85
bAminationi. Hexamethylenetetramine, CHCl₃; ii. conc. HCl, EtOHAmine Salt (8)94
cAmidationCyclopropanecarbonyl chloride, Et₃N, CH₂Cl₂Amide (9)94
dCyclizationPOCl₃, reflux1,3-Oxazole (10)82
eChlorosulfonylationHSO₃Cl, SOCl₂Benzenesulfonyl Chloride (11)80

Data sourced from references[1].

Table 2: Synthesis of 1,3-Oxazole Sulfonamide Library

This table presents the yields for a representative set of 1,3-oxazole sulfonamides synthesized from the key intermediate (11) and various primary or secondary amines.

Compound IDAmine/Aniline DerivativeProduct Structure (R-group on Sulfonamide)Yield (%)
12 Aniline-Ph74
13 4-Methylaniline-C₆H₄-4-Me81
14 4-Methoxyaniline-C₆H₄-4-OMe85
15 4-Fluoroaniline-C₆H₄-4-F79
16 4-Chloroaniline-C₆H₄-4-Cl88
17 4-Bromoaniline-C₆H₄-4-Br91
18 Benzylamine-CH₂Ph76
19 Morpholine-Morpholinyl93

Data sourced from references[1]. The general structure consists of the 2-cyclopropyl-5-phenyl-1,3-oxazole core attached at the 4-position to the benzenesulfonyl group, which is further substituted with the R-group.

Experimental Protocols

The following are detailed step-by-step procedures for the synthesis of the key intermediates and the final 1,3-oxazole sulfonamide products.

Protocol 1: Synthesis of 4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride (11)

This protocol is divided into five sequential steps. Intermediates 7 , 8 , and 11 can be used in subsequent steps after a standard aqueous workup without further purification.[1] Intermediates 9 and 10 require purification.[1]

Step a: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one (7)

  • Dissolve acetophenone (6) in methyl tert-butyl ether (MTBE).

  • Slowly add an equimolar amount of bromine (Br₂) to the solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the crude α-bromoketone (7). The product is used directly in the next step. Yield: ~85%[1]

Step b: Synthesis of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (8) via Delépine Reaction

  • Dissolve the crude α-bromoketone (7) in chloroform (CHCl₃).

  • Add one equivalent of hexamethylenetetramine and stir the mixture at room temperature.[1] The resulting quaternary ammonium salt typically precipitates and can be collected by filtration.[3][4]

  • Suspend the salt in a mixture of ethanol (EtOH) and concentrated hydrochloric acid (conc. HCl).

  • Reflux the mixture to hydrolyze the salt to the primary amine hydrochloride (8).[1][5]

  • After cooling, the product can be isolated. This crude amine salt is used directly in the next step. Yield: ~94%[1]

Step c: Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)cyclopropanecarboxamide (9)

  • Suspend the amine salt (8) in dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) to neutralize the hydrochloride salt.

  • Slowly add cyclopropanecarbonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup.

  • Purify the crude product by recrystallization to obtain the pure amide (9). Yield: ~94%[1]

Step d: Synthesis of 4-(4-bromophenyl)-2-cyclopropyl-5-phenyloxazole (10)

  • Add the purified amide (9) to phosphoryl chloride (POCl₃).

  • Reflux the mixture until the cyclization is complete (monitored by TLC).[1][6]

  • Carefully quench the reaction mixture with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 1,3-oxazole (10). Yield: ~82%[1]

Step e: Synthesis of 4-(2-cyclopropyl-5-phenyloxazol-4-yl)benzene-1-sulfonyl chloride (11)

  • Cool chlorosulfonic acid (HSO₃Cl) to 0 °C.

  • Slowly add the 1,3-oxazole (10) to the cooled acid.

  • Add thionyl chloride (SOCl₂) to the mixture.

  • Gradually heat the reaction mixture to 60 °C and maintain for several hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic extracts, dry, and evaporate the solvent to yield the crude sulfonyl chloride (11), which is used without further purification. Yield: ~80%[1]

Protocol 2: General Procedure for the Synthesis of 1,3-Oxazole Sulfonamides (e.g., 12-19)

This protocol describes the final step to create the sulfonamide linkage.

Final_Step SulfonylChloride Benzenesulfonyl Chloride (11) ReactionVessel Reaction at 0 °C (Pyridine, CHCl₃) SulfonylChloride->ReactionVessel Slow Addition Amine Amine (R-NH₂) Amine->ReactionVessel FinalProduct 1,3-Oxazole Sulfonamide ReactionVessel->FinalProduct Workup & Purification

Caption: Final sulfonamide formation workflow.

  • Dissolve the desired primary or secondary amine (1.1 equivalents) in a mixture of pyridine and chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude benzenesulfonyl chloride (11) (1.0 equivalent) in a minimum amount of chloroform.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to afford the final 1,3-oxazole sulfonamide. Yields: 74-93%[1]

References

Application Notes and Protocols for the Synthesis and Evaluation of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of several key classes of tubulin polymerization inhibitors. Detailed experimental protocols for their synthesis and characterization are provided to facilitate research and development in the field of cancer therapeutics.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.

Tubulin polymerization inhibitors are a class of small molecules that disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells. These agents are a cornerstone of cancer chemotherapy, with numerous compounds in clinical use and development. They primarily target the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.

This document focuses on the synthesis and evaluation of four major classes of tubulin polymerization inhibitors: Chalcones, Triazolopyrimidines, Quinazolines, and Indole-based inhibitors.

Synthesis of Tubulin Polymerization Inhibitors

General Synthetic Strategies

The synthesis of these inhibitors often involves well-established organic chemistry reactions. A general workflow for the synthesis and initial evaluation is depicted below.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Key Reaction Step (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Tubulin Polymerization) Characterization->InVitro Pure Compound CellBased Cell-Based Assays (Cytotoxicity, Cell Cycle) InVitro->CellBased Mechanism Mechanism of Action (Signaling Pathways) CellBased->Mechanism

Caption: General workflow for the synthesis and biological evaluation of tubulin polymerization inhibitors.

Synthesis of Chalcone-Based Inhibitors

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their synthesis is typically achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.

Protocol: Synthesis of a Generic Chalcone Derivative

  • Reaction Setup: To a solution of a substituted acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).

  • Addition of Aldehyde: Stir the mixture at room temperature and add a substituted benzaldehyde (1 mmol) dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[1]

Synthesis of Triazolopyrimidine-Based Inhibitors

Triazolopyrimidines are a class of heterocyclic compounds that have shown potent tubulin polymerization inhibitory activity. Their synthesis often involves the construction of the fused ring system from appropriate precursors.

Protocol: Synthesis of a 2-Anilino-Substituted Triazolopyrimidine

  • Starting Material: Begin with a 5-amino-1,2,4-triazole derivative.

  • Cyclization: React the aminotriazole with a β-ketoester in the presence of a catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux to form the triazolopyrimidine core.

  • Chlorination: Treat the resulting triazolopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at a reactive position.

  • Nucleophilic Substitution: React the chlorinated intermediate with a substituted aniline in a suitable solvent (e.g., isopropanol) under microwave irradiation or conventional heating to yield the final 2-anilino-triazolopyrimidine derivative.[2][3]

Synthesis of Quinazoline-Based Inhibitors

Quinazolines are another important class of heterocyclic tubulin inhibitors. Their synthesis can be achieved through various methods, including the reaction of anthranilic acid derivatives with appropriate reagents.

Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

  • Amidation: React an anthranilic acid derivative with an appropriate acyl chloride or anhydride to form an N-acylanthranilic acid.

  • Cyclization: Heat the N-acylanthranilic acid with formamide or another suitable reagent to effect cyclization to the quinazolinone core.

  • Chlorination: Treat the quinazolinone with a chlorinating agent (e.g., POCl₃) to generate a 4-chloroquinazoline intermediate.

  • Substitution: React the 4-chloroquinazoline with a substituted aniline in a solvent such as isopropanol, often with microwave assistance, to yield the final 4-anilinoquinazoline product.[4]

Synthesis of Indole-Based Inhibitors

Indole-containing molecules represent a significant class of naturally occurring and synthetic tubulin inhibitors. The Fischer indole synthesis is a classic method for their preparation.

Protocol: Fischer Indole Synthesis of a 2-Arylindole

  • Hydrazone Formation: React a substituted phenylhydrazine with an appropriate acetophenone in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding phenylhydrazone.

  • Cyclization: Heat the purified phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric and phosphoric acid, to induce cyclization.

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the crude indole derivative. Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.[5]

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel - stabilizer, Colchicine - inhibitor)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Prepare a polymerization buffer containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.

  • Compound Plating: Add serial dilutions of the test compounds, positive and negative controls, and a vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to the polymerization buffer, mix gently, and immediately dispense the mixture into the wells containing the compounds.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.[6]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.[7]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest characteristic of tubulin inhibitors.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][8]

Quantitative Data Summary

The following tables summarize the biological activity of representative tubulin polymerization inhibitors from the discussed classes.

Table 1: Anticancer Activity of Chalcone Derivatives [3][6][9][10][11]

Compound IDCancer Cell LineIC₅₀ (µM)
Chalcone Analog 1A5497.05
Chalcone Analog 2MCF-72.13
Chalcone Analog 3HCT-1160.15
Chalcone Analog 4NCI-H4601.48
Chalcone Analog 5ZR-75-18.75

Table 2: Anticancer Activity of Triazolopyrimidine Derivatives [2]

Compound IDCancer Cell LineIC₅₀ (nM)
Triazolopyrimidine 3dHeLa30-43
Triazolopyrimidine 3hA549160-240
Triazolopyrimidine 3fHT-2967-160

Table 3: Anticancer Activity of Quinazoline Derivatives [4][12][13]

Compound IDCancer Cell LineIC₅₀ (nM)
Quinazoline Analog 1OVCAR-8<100
Quinazoline Analog 2MCF-751
Quinazoline Analog 22A5490.4-2.7

Table 4: Anticancer Activity of Indole-Based Derivatives [14][15][16]

Compound IDCancer Cell LineIC₅₀ (µM)
Indole Analog 3gMCF-713 (KD)
Indole Analog 7kHeLa8.7
Indole Analog 7i(NCI-60 Panel)3.03

Table 5: Tubulin Polymerization Inhibition [2][9][12][14][17]

Compound ClassRepresentative CompoundTubulin Polymerization IC₅₀ (µM)
ChalconeAnalog 21a8.4
Triazolopyrimidine3d0.45
QuinazolineAnalog 24.0
QuinazolineAnalog 220.92-1.0
IndoleAnalog 7i3.03

Signaling Pathways and Mechanism of Action

Inhibition of tubulin polymerization triggers a cascade of cellular events, primarily leading to mitotic arrest and apoptosis. Furthermore, microtubule integrity is linked to various signaling pathways that regulate cell survival and proliferation.

Induction of G2/M Arrest and Apoptosis

G2M_Arrest_Apoptosis TPI Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers TPI->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Triggers Apoptosis Apoptosis G2M->Apoptosis Leads to PI3K_Akt_Pathway TPI Tubulin Polymerization Inhibitor Microtubules Microtubule Network Disruption TPI->Microtubules PI3K PI3K Microtubules->PI3K Inhibits Signaling (indirectly) Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) PI3K->pAkt Inhibits Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes TGF_beta_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex TGFb->Receptor Smad Smad2/3 Receptor->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., EMT, Metastasis) Nucleus->Transcription Regulates Microtubules Microtubules Microtubules->Nucleus Required for Translocation TPI Tubulin Polymerization Inhibitor TPI->Microtubules Disrupts

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds from 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing novel pharmaceutical compounds utilizing 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride as a versatile starting material. The inherent biological significance of the benzoxazolone and sulfonamide scaffolds makes this precursor a valuable building block for the discovery of new therapeutic agents. This document outlines detailed protocols for the synthesis of N-substituted sulfonamides and explores their potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction

The 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. When combined with a sulfonamide functional group, the resulting molecules possess physicochemical properties that are often favorable for drug development, including improved metabolic stability and strong binding interactions with biological targets. This compound is a reactive intermediate that allows for the straightforward introduction of diverse functionalities through the formation of sulfonamide bonds, enabling the creation of large libraries of compounds for biological screening.

General Synthesis of N-substituted 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

The primary reaction for derivatizing this compound is its coupling with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is presented below:

G start This compound conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Room Temperature start->conditions amine Primary or Secondary Amine (R1R2NH) amine->conditions product N-substituted 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide conditions->product VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Benzoxazole-Sulfonamide Inhibitor Inhibitor->Dimerization Inhibits Antimicrobial_Workflow synthesis Synthesize Sulfonamide Library disc_diffusion Disc Diffusion Assay (Primary Screening) synthesis->disc_diffusion mic_determination Broth Microdilution Assay (Determine MIC) disc_diffusion->mic_determination Active Compounds active_compounds Identify Active Compounds mic_determination->active_compounds

Troubleshooting & Optimization

Improving yield of sulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides.

Troubleshooting Guide

This guide addresses common issues encountered during sulfonamide synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: My sulfonamide synthesis reaction is resulting in a low yield or no product at all. What are the potential causes and solutions?

Answer: Low yields in sulfonamide synthesis can arise from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality and Handling:

    • Sulfonyl Chloride Instability: Sulfonyl chlorides are often sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1][2]

      • Solution: Use freshly prepared or purified sulfonyl chloride. Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][3]

    • Amine Reactivity: Sterically hindered or electron-deficient amines exhibit lower nucleophilicity and may react slowly or not at all under standard conditions.

      • Solution: For less reactive amines, consider using a stronger base, a higher reaction temperature, or a more polar solvent to facilitate the reaction.[4] In some cases, specialized coupling agents or catalysts may be necessary.[5]

    • Base Selection: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine and halting the reaction. Conversely, a very strong base might lead to side reactions.

      • Solution: Pyridine or triethylamine are commonly used bases.[6] For specific substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable to avoid side reactions.

  • Reaction Conditions:

    • Temperature: While many sulfonamide syntheses proceed at room temperature, some may require heating to overcome activation energy barriers, especially with less reactive substrates.[3] However, excessive heat can lead to decomposition of reactants or products.

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature. A stepwise increase in temperature can help identify the ideal conditions without promoting degradation.

    • Solvent Choice: The solvent can significantly impact the solubility of reactants and the overall reaction rate.

      • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[3] If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF).

  • Side Reactions:

    • Double Sulfonylation (Sulfonimide Formation): Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a sulfonimide, especially if the amine is used in excess or if the reaction temperature is too high.[4]

      • Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution at a controlled temperature (e.g., 0 °C).[1]

Issue 2: Presence of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Here are some likely causes and their solutions:

  • Hydrolysis of Sulfonyl Chloride: As mentioned, the presence of water will lead to the formation of the corresponding sulfonic acid, which will appear as a separate, more polar spot on TLC.[1]

    • Solution: Rigorously exclude moisture from the reaction by using anhydrous solvents, drying reagents, and maintaining an inert atmosphere.[3]

  • Over-reaction with the Amine: As described above, primary amines can undergo double sulfonylation to yield sulfonimides.

    • Solution: Control the stoichiometry by using a slight excess of the amine and adding the sulfonyl chloride portion-wise or via a syringe pump to maintain a low concentration of the electrophile.[1]

  • Reaction with the Solvent or Base: Nucleophilic solvents or bases (like pyridine in some cases) can potentially react with the highly electrophilic sulfonyl chloride.

    • Solution: Choose non-nucleophilic solvents and bases where appropriate.

  • Degradation of Starting Materials or Product: Some sulfonamides or their precursors can be unstable under the reaction conditions, especially at elevated temperatures.

    • Solution: Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my synthesized sulfonamide. What are the common impurities and effective purification strategies?

Answer: Effective purification is crucial for obtaining a high-quality product. Common issues and solutions include:

  • Common Impurities:

    • Unreacted starting materials (amine and sulfonyl chloride).

    • Hydrolyzed sulfonyl chloride (sulfonic acid).

    • Sulfonimide byproduct.

    • Salts formed from the base and HCl (e.g., triethylammonium chloride).

  • Purification Strategies:

    • Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities like the hydrochloride salt of the base and any excess sulfonic acid.

    • Crystallization: Recrystallization is often an effective method for purifying solid sulfonamides.[7] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Silica Gel Chromatography: For complex mixtures or non-crystalline products, column chromatography is the method of choice. A gradient elution system (e.g., hexanes/ethyl acetate) can effectively separate the desired sulfonamide from less polar impurities (like unreacted sulfonyl chloride) and more polar impurities (like the sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8] This method is generally effective but can be challenging due to the moisture sensitivity of sulfonyl chlorides and the potential for side reactions.[2][6]

Q2: Are there alternative, milder methods for sulfonamide synthesis?

A2: Yes, several alternative methods have been developed to overcome the limitations of the classical approach. These include:

  • From Sulfonic Acids or their Salts: This provides a more direct route that avoids the isolation of the often-unstable sulfonyl chloride.[5]

  • Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) offer a safer and more manageable alternative to gaseous SO₂ for generating sulfonyl intermediates.[9]

  • From Thiols: Thiols can be oxidized in situ to form a reactive sulfonyl species that then couples with an amine.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the formation of the S-N bond through the coupling of aryl halides or boronic acids with sulfonamides or their precursors.[10]

Q3: How does the choice of base affect the reaction yield?

A3: The base plays a crucial role in neutralizing the hydrochloric acid produced during the reaction. The choice of base can significantly impact the yield:

  • Pyridine and Triethylamine: These are commonly used and generally effective.

  • Inorganic Bases: Weaker inorganic bases may not be sufficient to drive the reaction to completion, while strong bases like sodium hydroxide can sometimes lead to lower yields due to side reactions.

  • Non-nucleophilic bases (e.g., DIPEA): These are useful when the amine is particularly valuable or prone to side reactions, as they are less likely to compete with the amine in reacting with the sulfonyl chloride.

Q4: What is the effect of temperature on sulfonamide synthesis?

A4: Temperature is a critical parameter that needs to be optimized for each specific reaction. While some reactions proceed efficiently at room temperature, others may require cooling (e.g., to 0 °C) to control exothermicity and minimize side reactions, or heating to facilitate the reaction of less reactive substrates.[3] It is important to note that excessively high temperatures can lead to the degradation of either the reactants or the product, ultimately reducing the yield.[11]

Data Presentation

Table 1: Effect of Base on Sulfonamide Yield (Illustrative Data)

EntrySulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)
1Benzenesulfonyl chlorideAnilinePyridineDCM2595
2Benzenesulfonyl chlorideAnilineTriethylamineDCM2592
3Benzenesulfonyl chlorideAnilineDIPEADCM2588
4p-Toluenesulfonyl chlorideMorpholinePyridineTHF0-2598
5p-Toluenesulfonyl chlorideMorpholineK₂CO₃Acetonitrile8075

Note: This table is a generalized representation based on typical outcomes in sulfonamide synthesis. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Temperature on Sulfonamide Yield (Illustrative Data)

EntrySulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)
14-Nitrobenzenesulfonyl chlorideBenzylamineTriethylamineDCM085
24-Nitrobenzenesulfonyl chlorideBenzylamineTriethylamineDCM2592
34-Nitrobenzenesulfonyl chlorideBenzylamineTriethylamineDCM40 (reflux)78 (decomposition observed)
4Methanesulfonyl chlorideAnilinePyridineTHF2560
5Methanesulfonyl chlorideAnilinePyridineTHF65 (reflux)85

Note: This table illustrates the general trend of temperature effects. The optimal temperature is highly substrate-dependent.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the primary amine (1.1 equivalents) to an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran, to make a 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow start Start reagents Dissolve Amine and Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_sulfonyl_chloride Add Sulfonyl Chloride (dropwise) cool->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Workup and Extraction react->workup purify Purification (Crystallization or Chromatography) workup->purify product Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_workflow start Low Yield Issue check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Solvent? Base?) start->check_conditions check_side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) start->check_side_reactions solution_reagents Use Anhydrous Solvents & Fresh Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature & Base check_conditions->solution_conditions solution_side_reactions Adjust Stoichiometry & Addition Rate check_side_reactions->solution_side_reactions folic_acid_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteridine Dihydropteridine Pyrophosphate dihydropteridine->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate dihydrofolate Dihydrofolic Acid (DHF) dihydropteroate->dihydrofolate dhfr Dihydrofolate Reductase (DHFR) dihydrofolate->dhfr tetrahydrofolate Tetrahydrofolic Acid (THF) dhfr->tetrahydrofolate dna_synthesis Nucleotide Synthesis (DNA, RNA, Proteins) tetrahydrofolate->dna_synthesis sulfonamide Sulfonamide sulfonamide->inhibition inhibition->dhps Competitive Inhibition

References

Technical Support Center: Handling and Storage of Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of moisture-sensitive sulfonyl chlorides. By adhering to these guidelines, users can minimize reagent degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: Why are sulfonyl chlorides so sensitive to moisture?

A1: Sulfonyl chlorides readily react with water in a process called hydrolysis.[1][2][3] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid (HCl).[2] This degradation not only consumes the active reagent but the resulting acidic byproducts can also interfere with or catalyze unwanted side reactions in your experiment.

Q2: What are the visible signs of sulfonyl chloride degradation?

A2: A pure sulfonyl chloride is typically a colorless to pale yellow liquid or a white crystalline solid. Degradation can be indicated by a change in color, such as turning green, which may be due to the liberation of chlorine gas.[4] The presence of a pungent odor, different from the characteristic smell of the sulfonyl chloride, can also signify decomposition.[5] Fuming upon exposure to air is a strong indicator of reaction with atmospheric moisture, releasing HCl gas.

Q3: How does partial hydrolysis of a sulfonyl chloride affect my reaction?

A3: Partial hydrolysis can significantly impact your reaction's outcome. The reduced purity of the starting material will lead to lower yields.[6][7] Furthermore, the sulfonic acid and HCl generated can alter the pH of the reaction mixture, potentially leading to the formation of unwanted byproducts or preventing the desired reaction from occurring altogether.[8]

Q4: Can I still use a sulfonyl chloride that has been accidentally exposed to moisture?

A4: It is generally not recommended. The extent of hydrolysis is often difficult to determine without analytical testing, and the presence of impurities can lead to failed or irreproducible experiments.[7] For critical applications, it is always best to use a fresh, unopened container or a properly stored and handled reagent. If you must use a questionable reagent, it should be purified prior to use, for example, by distillation.[4]

Q5: What is the best way to store my sulfonyl chlorides?

A5: Sulfonyl chlorides should be stored in a cool, dry place, away from sources of moisture.[9] The storage area should be well-ventilated. It is crucial to keep the container tightly sealed when not in use.[9] For highly sensitive sulfonyl chlorides, storage in a desiccator or a dry box with a desiccant is recommended. Some sulfonyl chlorides may require refrigeration; always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield in a sulfonylation reaction. Reagent degradation due to moisture exposure.- Use a fresh bottle of sulfonyl chloride. - Verify the purity of the sulfonyl chloride using an appropriate analytical method (see Experimental Protocols). - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.[10]
Formation of unexpected byproducts. Presence of sulfonic acid or HCl from hydrolysis.- Purify the sulfonyl chloride before use. - Use a non-nucleophilic base to scavenge any generated acid. - Re-evaluate the reaction conditions to ensure they are compatible with potential impurities.
Reagent appears discolored or is fuming. Significant decomposition has occurred.- Do not use the reagent. - Dispose of the degraded sulfonyl chloride according to your institution's hazardous waste procedures (see Experimental Protocols).[11]
Difficulty in achieving a dry reaction environment. Inadequate drying of glassware or solvents.- Oven-dry or flame-dry all glassware immediately before use.[12] - Use freshly distilled or commercially available anhydrous solvents. - Employ proper inert atmosphere techniques, such as using a Schlenk line or glove box.[13][14]

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the basic steps for setting up a reaction to protect moisture-sensitive reagents from atmospheric water and oxygen.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa

  • Syringes and needles

  • Anhydrous solvents

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (typically at >120 °C) for several hours or flame-dried under vacuum.[12]

  • Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere. For a Schlenk flask, attach it to the Schlenk line via the sidearm.[13]

  • Evacuate-Refill Cycles: Carefully open the flask to the vacuum line to remove the air. Be cautious not to disturb any solids that may be present.[13] Backfill the flask with an inert gas (e.g., argon or nitrogen).[13] Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[10][13]

  • Reagent Addition:

    • Solids: If not already in the flask, add solid reagents under a positive flow of inert gas.

    • Liquids: Transfer anhydrous solvents and liquid reagents via a gas-tight syringe. Before drawing the liquid, flush the syringe with the inert gas from the reaction flask's headspace.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line with a bubbler to monitor the gas flow.

Protocol 2: Qualitative Purity Test for Sulfonyl Chlorides

This simple test can help determine if a sulfonyl chloride has undergone significant hydrolysis.

Materials:

  • Small, dry test tube

  • The sulfonyl chloride

  • A small amount of water

Procedure:

  • In a well-ventilated fume hood, add a small amount (a few drops or crystals) of the sulfonyl chloride to the dry test tube.

  • Carefully add a single drop of water to the test tube.

  • Observation:

    • High Purity: A vigorous, exothermic reaction with the evolution of HCl gas (fuming) should be observed.

    • Low Purity/Degraded: A sluggish or no visible reaction suggests that the sulfonyl chloride has already been hydrolyzed.

Caution: This reaction is exothermic and produces corrosive HCl gas. Always perform this test in a fume hood and wear appropriate personal protective equipment (PPE).[11]

Protocol 3: Safe Quenching and Disposal of Degraded Sulfonyl Chlorides

This protocol describes a method for the safe neutralization of sulfonyl chlorides before disposal.

Materials:

  • Degraded sulfonyl chloride

  • A suitable reaction vessel (e.g., a large beaker or flask)

  • A basic solution (e.g., 5-10% sodium hydroxide or sodium bicarbonate solution)

  • Ice bath

  • Stir bar and stir plate

Procedure:

  • Place the basic solution in the reaction vessel and cool it in an ice bath.[11]

  • While stirring vigorously, slowly and carefully add the degraded sulfonyl chloride to the cold basic solution.[11] Never add the base to the sulfonyl chloride as this can cause a violent, uncontrolled reaction.[11]

  • The reaction is exothermic; maintain a slow addition rate to control the temperature.[11]

  • After the addition is complete, continue stirring for some time to ensure the reaction is complete.

  • Check the pH of the solution to confirm it is neutral or slightly basic.

  • The neutralized solution can then be disposed of according to local regulations.[11] Contaminated materials used for spill cleanup should be treated as hazardous waste.[11]

Visual Guides

Hydrolysis_Pathway SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonicAcid Sulfonic Acid (R-SO3H) SulfonylChloride->SulfonicAcid + H2O HCl Hydrochloric Acid (HCl) SulfonylChloride->HCl + H2O Water Water (H2O) Water->SulfonicAcid Water->HCl

Caption: Hydrolysis of a sulfonyl chloride yields sulfonic acid and HCl.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Byproducts) check_reagent Is the sulfonyl chloride old or improperly stored? start->check_reagent check_technique Was the reaction run under strictly anhydrous conditions? check_reagent->check_technique No new_reagent Use a fresh bottle of sulfonyl chloride. check_reagent->new_reagent Yes improve_technique Dry glassware rigorously. Use anhydrous solvents. Employ inert atmosphere techniques. check_technique->improve_technique No end_fail Consult further literature or technical support. check_technique->end_fail Yes end_success Problem Resolved new_reagent->end_success improve_technique->end_success

Caption: A decision tree for troubleshooting failed sulfonylation reactions.

References

Technical Support Center: Purification of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and its derivatives. This resource addresses common challenges encountered during purification and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Q1: My final product is an oil and will not solidify. What are the possible causes and solutions?

A1: The oily nature of the product is a common issue and can be attributed to several factors:

  • Presence of Impurities: Residual solvents or unreacted starting materials can disrupt the crystal lattice formation of the desired compound.

  • Inherent Properties: Some derivatives may naturally exist as oils or low-melting solids.

Troubleshooting Steps:

  • Purity Analysis: Before attempting crystallization, assess the purity of your product using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant impurities are detected, further purification by column chromatography is recommended.

  • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product has poor solubility, such as hexanes or diethyl ether. This process can help remove soluble impurities.

  • Solvent Removal: Ensure all residual solvents have been thoroughly removed under high vacuum.

Q2: I am observing significant loss of my product during the aqueous work-up. Why is this happening and what can I do to prevent it?

A2: The benzoxazole moiety can exhibit some water solubility, especially if the pH of the aqueous layer is not optimized.

Troubleshooting Steps:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. For acidic derivatives, acidifying the aqueous layer to a pH of 2-3 can decrease water solubility and improve extraction efficiency into an organic solvent like ethyl acetate.

  • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product in the aqueous phase, thereby improving its partitioning into the organic layer during extraction.

Q3: How can I effectively remove unreacted sulfonylating agents like chlorosulfonic acid or thionyl chloride?

A3: Residual sulfonylating agents are reactive and can complicate purification.

Troubleshooting Steps:

  • Aqueous Quench: Carefully quench the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution to hydrolyze any remaining sulfonylating agent.

  • Base Wash: During the work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic byproducts.

Q4: My compound is streaking on the TLC plate. How can I improve the separation?

A4: Streaking on TLC plates is often due to the acidic nature of the silica gel interacting with the compound or the compound being overloaded.

Troubleshooting Steps:

  • Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.

  • Use of Deactivated Silica: Prepare TLC plates with silica gel that has been deactivated with a base, such as triethylamine (typically 1% in the eluent).

  • Lower Sample Concentration: Ensure that the sample spotted on the TLC plate is not too concentrated.

Data Presentation

For effective comparison of purification methods, quantitative data should be organized as follows:

Table 1: Comparison of Purification Techniques

Purification MethodPurity Achieved (%)Yield (%)ThroughputKey Considerations
Recrystallization>9860-80LowRequires a solid product and a suitable solvent system.
Column Chromatography>9550-90MediumGood for removing closely related impurities.
Preparative HPLC>9930-70LowHigh resolution, suitable for obtaining highly pure samples.

Table 2: Recommended Solvent Systems for Column Chromatography

Polarity of DerivativeInitial Solvent System (v/v)Gradient Elution
Non-polarHexane:Ethyl Acetate (9:1)Gradually increase the proportion of ethyl acetate.
Moderately PolarHexane:Ethyl Acetate (7:3)Gradually increase the proportion of ethyl acetate.
PolarDichloromethane:Methanol (9.5:0.5)Gradually increase the proportion of methanol.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

  • Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of sulfonyl chlorides include mixtures of ethyl acetate/hexanes, ethanol/water, or isopropanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Determine an appropriate solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and potential signaling pathways involving benzoxazole derivatives.

experimental_workflow synthesis Synthesis of Crude Product workup Aqueous Work-up synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Concentration drying->concentration purification Purification concentration->purification is_solid Is the product a solid? purification->is_solid hplc Preparative HPLC purification->hplc For high purity recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product hplc->pure_product

Caption: General workflow for the purification of this compound derivatives.

signaling_pathways cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_ampa AMPA Receptor Modulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Gene Expression (Inflammation) NFkB->Gene_Expression Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds to Ion_Flux Na+/Ca2+ Influx AMPA_R->Ion_Flux Neuronal_Excitation Neuronal Excitation Ion_Flux->Neuronal_Excitation Benzoxazole Benzoxazole Derivatives Benzoxazole->Akt may inhibit Benzoxazole->NFkB may inhibit Benzoxazole->AMPA_R may modulate

Caption: Potential signaling pathways modulated by 2-oxo-2,3-dihydro-1,3-benzoxazole derivatives.

Common side reactions with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound?

A1: this compound is primarily used as a reagent in organic synthesis to introduce the 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl moiety. This is most commonly achieved through its reaction with primary or secondary amines to form the corresponding sulfonamides, which are of interest in medicinal chemistry.[1]

Q2: What are the general storage and handling recommendations for this compound?

A2: Due to its reactivity, this compound should be stored in a cool, dry place, away from moisture to prevent hydrolysis. It is classified as a corrosive substance, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this reagent.

Q3: What are the typical reaction conditions for forming a sulfonamide with this reagent?

A3: The reaction is typically carried out by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is usually performed in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Troubleshooting Guides

Below are common issues encountered during the synthesis of sulfonamides using this compound.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Possible Cause 1: Hydrolysis of the Sulfonyl Chloride

  • Symptom: Starting material is consumed, but the main product observed is the corresponding sulfonic acid. This can be identified by LC-MS or NMR analysis.

  • Explanation: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This side reaction competes with the desired reaction with the amine. The rate of hydrolysis can be influenced by the pH of the reaction medium.

  • Troubleshooting:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Control of pH: While a base is necessary to scavenge HCl, excess base, particularly in the presence of water, can accelerate hydrolysis. Add the base slowly to the reaction mixture.

    • Reagent Quality: Use a fresh or properly stored bottle of the sulfonyl chloride. Over time, exposure to atmospheric moisture can lead to degradation.

Possible Cause 2: Poor Nucleophilicity of the Amine

  • Symptom: A significant amount of unreacted sulfonyl chloride and amine remain even after prolonged reaction time.

  • Explanation: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly. Steric hindrance around the nitrogen atom of the amine can also impede the reaction.

  • Troubleshooting:

    • Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier.

    • Use a More Activating Base: A stronger, non-nucleophilic base might be employed to deprotonate the amine, thereby increasing its nucleophilicity.

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.

Issue 2: Formation of a Disulfonamide Byproduct
  • Symptom: In addition to the desired product, a higher molecular weight species is observed, corresponding to the addition of two sulfonyl chloride molecules to a primary amine.

  • Explanation: When using a primary amine, the initially formed sulfonamide still has an N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonamide.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and minimizes its availability for a second reaction.

    • Slow Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.

    • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of the second sulfonylation.

Summary of Potential Side Reactions and Yields

Side ReactionByproductFactors Influencing FormationEstimated Impact on Yield
Hydrolysis2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acidPresence of water, high pHCan be significant if conditions are not anhydrous
Disulfonylation (with primary amines)N,N-bis(2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl)amine derivativeExcess sulfonyl chloride, strong base, elevated temperatureVaries, can be minimized with proper stoichiometry and slow addition

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide:

  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_main Desired Reaction cluster_hydrolysis Side Reaction: Hydrolysis cluster_disulfonylation Side Reaction: Disulfonylation (with Primary Amine) A This compound C Desired Sulfonamide A->C + Amine - HCl E Sulfonic Acid Byproduct A->E + H₂O - HCl B Primary/Secondary Amine D Water (H₂O) F Primary Amine G Sulfonamide Intermediate F->G + Sulfonyl Chloride (1st eq.) I Disulfonamide Byproduct G->I + Sulfonyl Chloride (2nd eq.) - HCl H This compound Troubleshooting_Workflow start Low/No Product Yield check_hydrolysis Check for Sulfonic Acid (LC-MS, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No anhydrous_conditions Use Anhydrous Solvents & Inert Atmosphere hydrolysis_present->anhydrous_conditions control_base Control Base Addition hydrolysis_present->control_base check_sm Check for Unreacted Starting Materials no_hydrolysis->check_sm end Improved Yield anhydrous_conditions->end control_base->end sm_present Starting Materials Present check_sm->sm_present Yes increase_temp Increase Reaction Temp. sm_present->increase_temp extend_time Extend Reaction Time sm_present->extend_time increase_temp->end extend_time->end

References

Safety precautions and MSDS for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride.

Safety Precautions and MSDS Information

For detailed safety information, always refer to the full Material Safety Data Sheet (MSDS) provided by your supplier.

Hazard Summary: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation. The compound is reactive with water and moisture, which can lead to the release of corrosive gases.

Summary of GHS Hazard Information:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1]
Acute Toxicity, Oral4H302: Harmful if swallowed.
Specific target organ toxicity — single exposure3May cause respiratory irritation.

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-body protection as necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling:

ConditionRecommendation
Storage Temperature Store in a cool, dry place. A common recommendation is 4°C for long-term storage.[2]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen) to prevent hydrolysis from moisture in the air.
Incompatible Materials Water, strong bases, strong oxidizing agents, alcohols, and amines.[3]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from sources of ignition.

Experimental Protocols and Methodologies

General Protocol for Sulfonamide Synthesis:

The reaction of this compound with a primary or secondary amine is a common method for synthesizing the corresponding sulfonamides.[3][4]

  • Materials:

    • This compound

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • A non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) (1.5 - 2.0 equivalents)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF))

  • Procedure:

    • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of this compound in the same anhydrous solvent to the amine solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[5][6]

Troubleshooting Guides

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Hydrolysis of the sulfonyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
Poor nucleophilicity of the amine For weakly nucleophilic amines, consider using a stronger base or a more polar solvent like DMF. The reaction may also require heating.
Steric hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times or elevated temperatures.
Side reactions The amine may react with the solvent or other functional groups present. Ensure the chosen solvent and conditions are compatible with the substrates.

Problem: Presence of Impurities in the Final Product

Possible ImpurityIdentificationSuggested Purification Method
Unreacted amine Can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).Acid-base extraction.
Hydrolyzed sulfonyl chloride (sulfonic acid) This is a highly polar impurity. It can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).Base extraction.
Di-sulfonated amine (for primary amines) This can occur if an excess of the sulfonyl chloride is used.Careful control of stoichiometry (slow addition of the sulfonyl chloride). Purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in solution?

A1: Sulfonyl chlorides are generally susceptible to hydrolysis, and their stability in solution depends on the solvent and the presence of moisture. In anhydrous aprotic solvents like DCM or THF, it is relatively stable for the duration of a typical reaction. However, in protic solvents or in the presence of moisture, it will hydrolyze to the corresponding sulfonic acid. It is recommended to use freshly opened anhydrous solvents and prepare solutions of the sulfonyl chloride immediately before use.

Q2: Can I use an aqueous base like sodium hydroxide for the sulfonamide synthesis?

A2: It is generally not recommended to use aqueous bases like sodium hydroxide, as the sulfonyl chloride will readily hydrolyze in the presence of water. A non-nucleophilic organic base in an anhydrous organic solvent is the preferred choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting sulfonyl chloride is often UV active and will have a different Rf value than the product sulfonamide. Staining with potassium permanganate can also be useful. LC-MS is another powerful tool to track the disappearance of starting materials and the appearance of the desired product.

Q4: What are some common side reactions to be aware of?

A4: Besides hydrolysis of the sulfonyl chloride, primary amines can sometimes undergo double sulfonylation, especially if more than one equivalent of the sulfonyl chloride is used. If the amine has other nucleophilic functional groups (e.g., alcohols, thiols), these may also react with the sulfonyl chloride.

Q5: What is the best way to purify the final sulfonamide product?

A5: The purification method depends on the properties of the sulfonamide. Many sulfonamides are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a common alternative.[6]

Visualizing Experimental Workflow and Logic

Below are diagrams illustrating key workflows and logical relationships relevant to working with this compound.

Safety_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Fume_Hood Work in a Fume Hood PPE->Fume_Hood Always Inert_Atmosphere Ensure Inert Atmosphere Fume_Hood->Inert_Atmosphere Dry_Glassware Use Dry Glassware Inert_Atmosphere->Dry_Glassware Dissolve_Amine Dissolve Amine and Base Dry_Glassware->Dissolve_Amine Cool_Solution Cool to 0°C Dissolve_Amine->Cool_Solution Add_Sulfonyl_Chloride Slowly Add Sulfonyl Chloride Cool_Solution->Add_Sulfonyl_Chloride Monitor_Reaction Monitor with TLC/LC-MS Add_Sulfonyl_Chloride->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract Product Quench->Extract Dry_Purify Dry and Purify Extract->Dry_Purify Waste Dispose of Waste Properly Dry_Purify->Waste

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting_Logic cluster_problem Problem cluster_causes_yield Potential Causes cluster_solutions_yield Solutions cluster_causes_impurity Potential Impurities cluster_solutions_impurity Purification Low_Yield Low or No Yield Hydrolysis Reagent Hydrolysis Low_Yield->Hydrolysis Poor_Nucleophilicity Poor Amine Nucleophilicity Low_Yield->Poor_Nucleophilicity Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Impurity Product Impure Unreacted_Amine Unreacted Amine Impurity->Unreacted_Amine Sulfonic_Acid Sulfonic Acid Impurity->Sulfonic_Acid Disulfonamide Di-sulfonamide Impurity->Disulfonamide Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Stronger_Base_Heat Stronger Base / Heat Poor_Nucleophilicity->Stronger_Base_Heat Increase_Time_Temp Increase Time / Temp Steric_Hindrance->Increase_Time_Temp Acid_Wash Aqueous Acid Wash Unreacted_Amine->Acid_Wash Base_Wash Aqueous Base Wash Sulfonic_Acid->Base_Wash Chromatography Column Chromatography Disulfonamide->Chromatography

Caption: Troubleshooting logic for common experimental issues.

References

How to manage the reactivity of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns with this compound?

A1: The primary reactivity concerns stem from the highly electrophilic sulfonyl chloride group (-SO₂Cl). This functional group is susceptible to nucleophilic attack, most notably by water (hydrolysis) and amines (sulfonamide formation). The benzoxazole ring itself is relatively stable but can be sensitive to harsh acidic or basic conditions, which could lead to ring-opening.[1] It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]

Q2: How should I properly store and handle this reagent?

A2: Due to its moisture sensitivity, this compound should be stored under anhydrous conditions at 4°C.[4][5] It is a solid and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2][3]

Q3: What are the expected decomposition products if the compound is exposed to moisture?

A3: Exposure to moisture will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, and hydrochloric acid. This hydrolysis can be rapid, especially under non-acidic conditions.

Q4: Can I use protic solvents for reactions with this sulfonyl chloride?

A4: It is highly recommended to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to prevent hydrolysis of the sulfonyl chloride. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and with a large excess of the nucleophile to compete with solvolysis.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Sulfonamide Product
Possible Cause Troubleshooting Step
Hydrolysis of the sulfonyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine nucleophile is dry.
Insufficient reactivity of the amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base (e.g., triethylamine, pyridine) to deprotonate the amine and increase its nucleophilicity. Gentle heating may also be required, but monitor for decomposition.
Steric hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times or elevated temperatures. The use of a less hindered base may also be beneficial.
Incorrect stoichiometry Ensure the correct molar ratios of reactants are used. Typically, a slight excess of the amine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents) is employed.
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Cause Troubleshooting Step
Formation of the corresponding sulfonic acid This indicates hydrolysis. Improve anhydrous conditions as described above. During aqueous workup, minimize the contact time and consider using a saturated sodium bicarbonate solution to neutralize the generated HCl and quench the unreacted sulfonyl chloride.
Reaction with the benzoxazole ring Under strongly basic or acidic conditions, or at high temperatures, the benzoxazole ring may undergo side reactions. Use a non-nucleophilic organic base like pyridine or triethylamine and maintain moderate reaction temperatures.
Di-sulfonylation of primary amines If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. Use a controlled amount of the sulfonyl chloride (1.0 equivalent) and add it slowly to the reaction mixture containing the amine and base.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine or pyridine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.

Quantitative Data Summary (Illustrative)

AmineBaseSolventTime (h)Temp (°C)Yield (%)
AnilinePyridineDCM4RT85-95
BenzylamineTriethylamineTHF20 to RT90-98
MorpholineTriethylamineDCM30 to RT88-96
DiethylamineTriethylamineDCM6RT80-90

Note: These are typical, illustrative values. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction_Workflow General Sulfonamide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent addition Slow Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->addition cool->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir wash Aqueous Wash (Acid, Base, Brine) stir->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Sulfonamide purify->product

General workflow for sulfonamide synthesis.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield of Sulfonamide check_hydrolysis Check for Hydrolysis (e.g., by LC-MS for sulfonic acid) start->check_hydrolysis improve_anhydrous Action: Improve Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) check_hydrolysis->improve_anhydrous Yes check_reactivity Assess Amine Reactivity (pKa, Sterics) check_hydrolysis->check_reactivity No end Improved Yield improve_anhydrous->end increase_reactivity Action: Use Stronger Base, Increase Temperature, or Prolong Reaction Time check_reactivity->increase_reactivity Low check_stoichiometry Verify Stoichiometry check_reactivity->check_stoichiometry High increase_reactivity->end adjust_stoichiometry Action: Adjust Molar Ratios of Reagents check_stoichiometry->adjust_stoichiometry Incorrect check_stoichiometry->end Correct adjust_stoichiometry->end

References

GHS hazard classification for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential safety information and answers to frequently asked questions regarding the handling and use of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in a research and development setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Below is the classification for this compound.

ParameterClassification
GHS Pictogram Corrosion
Signal Word Danger
Hazard Class Skin Corrosion/Irritation, Category 1B
Hazard Statement H314: Causes severe skin burns and eye damage.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues that may arise during the experimental use of this compound, with a focus on safety and proper handling.

Q1: What are the immediate first aid measures in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[4][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Q3: How should I properly store and dispose of this chemical?

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Q4: What should I do in case of a small spill?

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.[5][6]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.[5][6]

Experimental Workflow and Hazard Mitigation

The following diagram illustrates the logical workflow for handling this compound, emphasizing the relationship between its hazardous properties and the necessary safety precautions.

References

Avoiding degradation of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary cause of degradation for this compound, like other sulfonyl chlorides, is its reactivity with nucleophiles. The most common cause of degradation during storage is hydrolysis due to exposure to moisture from the air or solvents.[1][2] This reaction converts the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for its intended downstream reactions.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: While the compound is a solid, significant degradation may not always be visually apparent without analytical testing. However, signs of moisture exposure, such as clumping of the solid or a change in consistency, could indicate hydrolysis. The release of a pungent odor, characteristic of hydrogen chloride gas (a byproduct of hydrolysis), is another indicator of degradation.

Q3: What are the recommended short-term and long-term storage conditions?

A3: To minimize degradation, adhere to the following storage conditions. Several suppliers recommend refrigeration at 4°C.[3][4]

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[5]Prevents exposure to atmospheric moisture, which leads to hydrolysis.
Container Tightly sealed, opaque container.[5][6][7][8]Protects from moisture and light.
Location Cool, dry, well-ventilated area away from incompatible materials.[6][8][9]Ensures a stable environment and prevents accidental reactions.

Q4: Which substances are incompatible with this compound?

A4: This compound is incompatible with water, bases, alcohols, and amines.[8][9] Exposure to these substances will lead to rapid degradation or reaction. It is crucial to store it away from such materials.

Troubleshooting Guides

Problem 1: My reaction yield is consistently low when using this compound from a previously opened bottle.

  • Possible Cause: The compound has likely degraded due to repeated exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique such as ¹H NMR or LC-MS to check the purity of your starting material. The presence of a peak corresponding to the sulfonic acid derivative is a strong indicator of degradation.

    • Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened vial of the reagent.

    • Improve Handling Technique: When opening a new bottle, work quickly in a dry environment (e.g., in a glove box or under a stream of inert gas). Aliquot the reagent into smaller, single-use vials to minimize the number of times the main stock is exposed to air.

Problem 2: I observe fuming when I open a container of this compound.

  • Possible Cause: The fuming is likely due to the reaction of the sulfonyl chloride with moisture in the air, producing hydrogen chloride (HCl) gas.[9] This indicates that the compound is reactive and susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Handle in a Fume Hood: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

    • Minimize Exposure: Open the container only when you are ready to weigh and use the compound. Close it tightly immediately after use.

    • Inert Atmosphere: For sensitive applications, consider handling the compound in a glovebox under an inert atmosphere.

Experimental Protocols

Protocol: Assessing the Stability of this compound via Forced Degradation

This protocol outlines a general procedure for a forced degradation study to determine the stability of the compound under various stress conditions.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into separate, appropriately labeled vials for each condition.

    • Prepare a stock solution in a dry, aprotic solvent (e.g., anhydrous acetonitrile) for control and subsequent dilutions.

  • Stress Conditions:

    • Hydrolytic Degradation:

      • Acidic: Add 1 mL of 0.1 M HCl.

      • Basic: Add 1 mL of 0.1 M NaOH.

      • Neutral: Add 1 mL of purified water.

      • Incubate samples at room temperature and 60°C for 24 hours.

    • Oxidative Degradation:

      • Add 1 mL of 3% hydrogen peroxide.

      • Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Store the solid sample in an oven at 60°C for 48 hours.

    • Photodegradation:

      • Expose the solid sample to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), quench the reactions where necessary (e.g., neutralize acidic/basic solutions).

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

Visualizations

Degradation Pathway of this compound A This compound C Hydrolysis A->C B Moisture (H₂O) B->C D 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid C->D Primary Degradant E Hydrogen Chloride (HCl) C->E Byproduct

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_purity Assess Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity degraded Degradation Confirmed check_purity->degraded Yes not_degraded Purity is High check_purity->not_degraded No use_fresh Use a Fresh, Unopened Sample degraded->use_fresh check_other Investigate Other Reaction Parameters (Solvent, Temperature, etc.) not_degraded->check_other improve_handling Improve Handling: - Aliquot Reagent - Use Inert Atmosphere use_fresh->improve_handling end Problem Resolved improve_handling->end check_other->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Reactions with Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sulfonylating agents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable solutions for successful sulfonylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in sulfonylation reactions is a common issue that can stem from several factors, including reagent quality, reaction conditions, and the nature of the substrates. Here’s a systematic guide to troubleshooting this problem:

1. Reagent Purity and Stability:

  • Sulfonylating Agent: Ensure the sulfonylating agent (e.g., tosyl chloride, mesyl chloride) is of high purity and has not been hydrolyzed by moisture. Hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a common deactivation pathway.[1] Store sulfonylating agents in a desiccator and handle them under anhydrous conditions.

  • Substrate (Alcohol/Amine): The alcohol or amine substrate must be pure and dry. The presence of water can consume the sulfonylating agent.

  • Solvent: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally recommended.[1] For particularly sluggish reactions, consider a more polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

  • Base: The base should be free of moisture.

2. Reaction Conditions:

  • Base Selection: The choice of base is critical. For standard reactions, tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.[1] For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base like 2,6-lutidine may be more effective.[1] The basicity and nucleophilicity of the base can significantly influence the reaction outcome.[2]

  • Catalyst: The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate by forming a more reactive sulfonylpyridinium intermediate.[1]

  • Temperature: While many sulfonylation reactions proceed well at room temperature or 0 °C, some may require elevated temperatures to overcome activation barriers.[1] However, be cautious as higher temperatures can also promote side reactions like elimination, especially with secondary and tertiary alcohols.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Some reactions may require extended periods to reach completion.

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low-yield sulfonylation reactions.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is often due to competing side reactions. Identifying and suppressing these pathways is key to obtaining a clean product.

Common Side Reactions and Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can undergo double sulfonylation, particularly with an excess of the sulfonylating agent and a strong base.[1]

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonylating agent.[1]

  • Hydrolysis of the Sulfonylating Agent: Moisture in the reaction will lead to the formation of the corresponding sulfonic acid.[1]

    • Solution: Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Elimination Reactions (for Alcohols): Secondary and tertiary alcohols can undergo elimination to form alkenes, especially at higher temperatures.[1]

    • Solution: Use milder reaction conditions (lower temperature) and a non-hindered base.[1]

  • Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.[1]

    • Solution: If this is suspected, switch to a non-nucleophilic base like DBU or a sterically hindered base like 2,6-lutidine.[1]

Logical Relationship of Side Reactions

Side_Reactions Reactants Amine/Alcohol + Sulfonyl Chloride Desired_Product Sulfonamide/Sulfonate Ester Reactants->Desired_Product Desired Pathway Bis_Sulfonylation Bis-Sulfonylation (Primary Amines) Reactants->Bis_Sulfonylation Excess Sulfonyl Chloride/ Strong Base Hydrolysis Sulfonic Acid (Hydrolysis) Reactants->Hydrolysis Presence of Water Elimination Alkene (Elimination) Reactants->Elimination High Temperature (Alcohols) Base_Reaction Complex Mixture (Reaction with Base) Reactants->Base_Reaction Reactive Tertiary Amine

Caption: Common side reactions in sulfonylation experiments.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my sulfonamide/sulfonate ester product from the reaction mixture. What are some effective purification strategies?

Answer: Purification challenges often arise from unreacted starting materials, the base, and its salt byproduct (e.g., triethylammonium chloride).

Purification Strategies:

  • Aqueous Work-up:

    • Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.

    • Extract the product into an organic solvent (e.g., DCM, ethyl acetate).

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying sulfonamides and sulfonate esters. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or heptane as the mobile phase.

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for column chromatography before performing the separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain material of high purity.

Data Presentation: Reaction Parameter Comparison

Table 1: Common Bases for Sulfonylation Reactions

BasepKa of Conjugate AcidTypical UseNotes
Triethylamine (Et₃N)10.75General purpose for alcohols and aminesCan sometimes react with sulfonyl chlorides.[1]
Pyridine5.25General purpose, can also act as a nucleophilic catalystCan accelerate the reaction.
2,6-Lutidine6.65Hindered, non-nucleophilic baseUseful for preventing side reactions with the base.[1]
DBU13.5Strong, non-nucleophilic baseEffective for less reactive substrates.[1]
DMAP9.7Nucleophilic catalystUsed in catalytic amounts with a stoichiometric base.[1]

Table 2: Common Solvents for Sulfonylation Reactions

SolventPolarityTypical UseNotes
Dichloromethane (DCM)Aprotic, polarGeneral purpose, good solubility for many reactantsEnsure it is anhydrous.[1]
Acetonitrile (MeCN)Aprotic, polarGeneral purposeCan be a good alternative to DCM.[1]
Tetrahydrofuran (THF)Aprotic, polarGeneral purposeEnsure it is anhydrous and free of peroxides.[1]
N,N-Dimethylformamide (DMF)Aprotic, polarFor sluggish reactions or poorly soluble substratesCan be difficult to remove during work-up.[1]
TolueneAprotic, non-polarCan be used, sometimes at elevated temperaturesLess common than polar aprotic solvents.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

  • Reaction Setup:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

  • Addition of Base:

    • Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve the sulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride, 1.1 equivalents) in anhydrous DCM.[1]

    • Add this solution dropwise to the stirred amine solution at 0 °C (using an ice bath).[1]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and continue stirring.[1]

    • Monitor the progress of the reaction by TLC until the starting amine is consumed.[1]

  • Work-up and Purification:

    • Quench the reaction by adding water.[1]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1]

    • Extract the aqueous layer with DCM.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine in anhydrous DCM - Inert atmosphere Add_Base 2. Add Base - Add Et3N - Stir at RT Setup->Add_Base Add_Sulfonyl_Chloride 3. Add Sulfonyl Chloride - Dissolve in anhydrous DCM - Add dropwise at 0 °C Add_Base->Add_Sulfonyl_Chloride Monitor 4. Monitor Reaction - Warm to RT - Monitor by TLC Add_Sulfonyl_Chloride->Monitor Workup 5. Work-up - Quench with water - Extract with DCM Monitor->Workup Reaction Complete Purify 6. Purify - Column Chromatography Workup->Purify Product Pure Sulfonamide Purify->Product

Caption: A step-by-step workflow for a typical sulfonylation of a primary amine.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride vs. Benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, sulfonyl chlorides are pivotal reagents for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. This guide provides a comparative analysis of the reactivity of two key sulfonyl chlorides: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and the archetypal benzenesulfonyl chloride. While direct, side-by-side kinetic studies are not extensively documented in publicly available literature, a robust comparison can be inferred from fundamental principles of organic chemistry and the electronic nature of their respective aromatic systems.

This analysis is intended for researchers, scientists, and professionals in drug development to inform the selection of appropriate reagents for their synthetic needs.

Core Principles of Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity, leading to lower reactivity.

Electronic Profile Comparison

Benzenesulfonyl chloride serves as a fundamental benchmark for sulfonyl chloride reactivity. The phenyl group is generally considered to be electronically neutral or weakly electron-withdrawing.

This compound , on the other hand, possesses a more complex heterocyclic system. The 2-oxo-2,3-dihydro-1,3-benzoxazole moiety is known to be an effective "π-electron-deficient" type of protecting group for amines. This suggests that the heterocyclic ring system, as a whole, acts as an electron-withdrawing group. This electron-withdrawing nature is attributed to the presence of the electron-deficient carbonyl group and the overall electronic landscape of the benzoxazolone system.

This key difference in the electronic nature of the aromatic substituent is the primary determinant of the differential reactivity between the two compounds. The electron-withdrawing character of the 2-oxo-2,3-dihydro-1,3-benzoxazole ring is expected to render the sulfur atom in this compound more electrophilic, and therefore more reactive, than the sulfur atom in benzenesulfonyl chloride.

Inferred Reactivity and Applications

Based on the electronic profiles, a hierarchy of reactivity can be proposed:

This compound > Benzenesulfonyl chloride

This higher reactivity of this compound can be advantageous in several synthetic scenarios:

  • Reactions with weaker nucleophiles: It may enable efficient sulfonylation of sterically hindered or electronically deactivated amines and alcohols where benzenesulfonyl chloride might be sluggish.

  • Milder reaction conditions: The enhanced reactivity could allow for reactions to be carried out at lower temperatures or with shorter reaction times, potentially improving the stability of sensitive substrates.

Conversely, the higher reactivity might also necessitate more careful control of reaction conditions to avoid side reactions or over-reactivity. For routine sulfonylation of simple, unhindered nucleophiles, the less reactive and more economical benzenesulfonyl chloride may be the preferred reagent.

Quantitative Data Summary

While direct comparative kinetic data is unavailable, the following table summarizes the key properties of the two compounds.

PropertyThis compoundBenzenesulfonyl chloride
Molecular Weight 233.63 g/mol 176.62 g/mol
CAS Number 62969-90-298-09-9
Aromatic System 2-Oxo-2,3-dihydro-1,3-benzoxazolePhenyl
Electronic Nature of Substituent Electron-withdrawingNeutral to weakly electron-withdrawing
Inferred Relative Reactivity HigherLower

Experimental Protocols

The following are representative protocols for sulfonylation reactions. Note that for this compound, the reaction conditions might need to be optimized (e.g., lower temperature, shorter reaction time) due to its higher inferred reactivity.

General Procedure for the Sulfonylation of an Amine
  • Dissolution: Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (benzenesulfonyl chloride or this compound, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nu Nucleophile (R-NH2, R-OH) TS Nucleophilic Attack on Sulfur Nu->TS 1. SC Sulfonyl Chloride SC->TS Intermediate Tetrahedral Intermediate TS->Intermediate 2. Elimination Chloride Elimination Intermediate->Elimination 3. Product Sulfonamide / Sulfonate Elimination->Product 4. HCl HCl Elimination->HCl

Caption: General mechanism of a sulfonylation reaction.

G start Start dissolve Dissolve amine and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sc Add sulfonyl chloride dropwise cool->add_sc react Stir at room temperature (2-16 h) Monitor reaction progress (TLC/LC-MS) add_sc->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Wash, dry, and concentrate extract->purify end Purified product purify->end

Caption: Experimental workflow for a typical sulfonylation reaction.

Unveiling the Antimicrobial Potential of Benzoxazole Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel benzoxazole sulfonamide derivatives reveals a promising class of antimicrobial agents with broad-spectrum activity against various bacterial and fungal pathogens. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in navigating this emerging field.

Scientists are in a continuous race to develop new and effective antimicrobial agents to combat the growing threat of drug-resistant microorganisms. Among the heterocyclic compounds being explored, benzoxazole sulfonamide derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2][3] Recent studies have demonstrated their potential as potent inhibitors of microbial growth, with some derivatives showing comparable or even better activity than standard reference drugs.[4]

This guide synthesizes findings from multiple studies to offer a clear comparison of the antimicrobial efficacy of different benzoxazole sulfonamide derivatives. We present quantitative data in structured tables, detail the experimental protocols used for their evaluation, and provide visualizations of the underlying mechanisms and workflows.

Comparative Antimicrobial Efficacy

The antimicrobial activity of benzoxazole sulfonamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of various derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Benzoxazole Sulfonamide Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaReference
2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoles>51264>512>512[2]
2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles32-25632-25632-25632-256[5]
N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamideGood Activity-Good Activity-[1]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamideGood Activity-Good Activity-[1]
1,3-Benzoxazole-5-sulfonamide derivatives (selected compounds)Comparable to Ciprofloxacin-Comparable to Ciprofloxacin-[4]

*Qualitative data from the study, specific MIC values were not provided in the abstract.

Table 2: Antifungal Activity of Benzoxazole Sulfonamide Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansReference
2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoles>512[2]
2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles32-256[5]
1,3-Benzoxazole-5-sulfonamide derivatives (selected compounds)Comparable to Fluconazole[4]

Mechanism of Action: Targeting Essential Bacterial Pathways

The antimicrobial action of sulfonamides is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[6][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, thereby inhibiting the synthesis of nucleic acids and proteins, which ultimately leads to bacteriostasis.[6][7]

Some studies on benzoxazole derivatives suggest that their antibacterial activity may also be linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[8][9] This dual-target potential could be advantageous in overcoming resistance mechanisms.

PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Benzoxazole Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA, RNA, and Protein Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth Inhibition DNA_RNA->Growth Essential For

Proposed mechanism of action for benzoxazole sulfonamide derivatives.

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the reviewed literature are the microdilution and disc diffusion methods.

Microdilution Method

The microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria/fungi A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

References

The Impact of Chlorination on the Biological Activity of Benzoxazole Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a sulfonamide moiety to this scaffold has been a successful strategy in the development of potent therapeutic agents. A key area of interest in the structure-activity relationship (SAR) of these compounds is the effect of halogenation, particularly chlorination, on their biological efficacy. This guide provides a comparative analysis of chlorinated and non-chlorinated benzoxazole sulfonamides, summarizing their anticancer and antimicrobial activities with supporting experimental data and methodologies.

Comparative Analysis of Biological Activity

The addition of a chlorine atom to the benzoxazole ring or the pendant phenyl group of benzoxazole sulfonamides can significantly influence their biological activity. While a direct head-to-head comparison of chlorinated versus non-chlorinated benzoxazole sulfonyl chlorides is not extensively available in the literature, we can draw valuable insights from studies on closely related benzoxazole sulfonamide derivatives.

Anticancer Activity

Chlorination has been observed to enhance the anticancer potency of benzoxazole derivatives. This is often attributed to factors such as increased lipophilicity, which can improve cell membrane permeability, and specific interactions with the target protein's active site.

Table 1: Comparison of Anticancer Activity (IC50 values in µM) of Chlorinated vs. Non-chlorinated Benzoxazole Sulfonamide Derivatives

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Chlorinated
Compound 1 5-Chloro-benzoxazole with sulfonamide linkerMDA-MB-231 (Breast)5.63[1]
MCF-7 (Breast)6.14[1]
Compound 2 2-(4-Chlorophenyl)-benzoxazole derivativeHT-29 (Colon)Varies[2]
Compound 3 5-ChlorotolylbenzoxazoleTopoisomerase IIα22.3[2]
Non-chlorinated
Compound 4 Benzoxazole-2-sulfonamideHCT116 (Colorectal)>100[3][4]
MCF-7 (Breast)>100[3][4]
Compound 5 2-Arylbenzoxazoleacetic acid derivativeTopoisomerase IIα18.8[2]
Compound 6 Benzoxazole clubbed 2-pyrrolidinone with 4-SO2NH2SNB-75 (CNS)%GI = 31.88[5]

Note: The data presented is a compilation from different studies and may not represent a direct comparison under identical experimental conditions. %GI refers to the percentage of growth inhibition at a specific concentration.

Antimicrobial Activity

In the realm of antimicrobial agents, chlorination can also play a important role in enhancing the activity against various bacterial and fungal strains. The presence of a chlorine atom can alter the electronic properties of the molecule and improve its binding affinity to microbial enzymes.

Table 2: Comparison of Antimicrobial Activity (MIC values in µg/mL) of Chlorinated vs. Non-chlorinated Benzoxazole Sulfonamide Derivatives

Compound IDStructure/SubstitutionTarget OrganismMIC (µg/mL)Reference
Chlorinated
Compound 7 4-Chloro-1,3-benzoxazole derivativeS. aureus-[6]
E. coli-[6]
Compound 8 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeS. aureus125[7]
B. subtilis125[7]
Non-chlorinated
Compound 9 2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleE. faecalis64[8]
S. aureus>512[8]
E. coli>512[8]
Compound 10 2-Substituted benzoxazole sulfonamideE. coliVaries[9]

Note: The data is collated from various sources and direct comparison should be made with caution due to differing experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of benzoxazole sulfonamides.

Synthesis of Benzoxazole Sulfonamides (General Procedure)

A common route for the synthesis of N-substituted benzoxazole sulfonamides involves the reaction of a 2-aminobenzoxazole derivative with a substituted benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or heated to achieve completion. The product is then isolated and purified using techniques like recrystallization or column chromatography.[3][4][8]

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][3][4]

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][4][8]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 2-aminophenol, sulfonyl chloride) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, DNA Gyrase) anticancer->enzyme_inhibition apoptosis Apoptosis Assays (Flow Cytometry) anticancer->apoptosis antimicrobial->enzyme_inhibition signaling Signaling Pathway Analysis apoptosis->signaling

General experimental workflow for the evaluation of benzoxazole sulfonamides.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole Benzoxazole Sulfonamide Benzoxazole->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of benzoxazole sulfonamides.

Apoptosis_Pathway cluster_signal Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Benzoxazole Benzoxazole Sulfonamide Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by benzoxazole sulfonamides.

Conclusion

The available data, while not from direct comparative studies, strongly suggests that the incorporation of a chlorine atom into the benzoxazole sulfonamide scaffold is a viable strategy for enhancing both anticancer and antimicrobial activities. Chlorinated derivatives frequently exhibit lower IC50 and MIC values compared to their non-chlorinated counterparts. The primary mechanisms of action appear to involve the inhibition of key enzymes such as VEGFR-2 in cancer and DNA gyrase in bacteria, as well as the induction of apoptosis in cancer cells. Further research focusing on the direct, systematic comparison of chlorinated and non-chlorinated benzoxazole sulfonyl chlorides is warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents.

References

The Synthetic Advantage: A Comparative Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of medicinal chemistry and drug development, the choice of reagents is paramount to the success of a synthetic campaign. The synthesis of sulfonamides, a cornerstone motif in a vast array of pharmaceuticals, relies heavily on the reactivity and properties of sulfonyl chlorides. This guide provides a comprehensive comparison of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with traditional alternatives, highlighting its advantages through available data and established chemical principles.

Unveiling the Potential: Key Advantages of a Heterocyclic Sulfonyl Chloride

While classic reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride are workhorses in organic synthesis, this compound offers distinct advantages stemming from its unique heterocyclic structure.

Enhanced Reactivity and Modulated Selectivity: The benzoxazolone ring system, with its electron-withdrawing nature, is believed to enhance the electrophilicity of the sulfonyl chloride group. This heightened reactivity can lead to milder reaction conditions and potentially faster reaction times for the formation of sulfonamides. Furthermore, the rigid heterocyclic scaffold can impart a degree of steric influence, which may lead to improved selectivity in reactions with complex amine substrates.

Access to Novel Chemical Space: The incorporation of the benzoxazolone moiety into the final sulfonamide product provides a direct route to novel chemical entities. This is particularly valuable in drug discovery, where exploring diverse molecular architectures is crucial for identifying new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. Sulfonamides derived from this scaffold have shown promise as potent enzyme inhibitors.

Potential for Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere of the amide bond. The use of this compound allows for the introduction of a sulfonamide linkage with a unique, rigid, and polar heterocyclic appendage, offering a distinct three-dimensional pharmacophore that can be explored for bioisosteric replacement strategies in drug design.

Performance in Synthesis: A Comparative Overview

The following table summarizes a qualitative comparison and includes representative data for sulfonamide synthesis using different sulfonyl chlorides. It is important to note that the reaction conditions and amine substrates are not identical, and therefore this data serves as an illustrative guide rather than a direct comparison.

FeatureThis compoundBenzenesulfonyl Chloride (Alternative)p-Toluenesulfonyl Chloride (Alternative)
Reactivity Expected to be high due to the electron-withdrawing benzoxazolone ring.Moderate, widely used as a standard.Slightly less reactive than benzenesulfonyl chloride due to the electron-donating methyl group.
Reaction Conditions Likely amenable to mild conditions (e.g., room temperature, weak base).Often requires a base (e.g., pyridine, triethylamine) and may require heating.Similar to benzenesulfonyl chloride, often requiring a base and sometimes elevated temperatures.
Product Diversity Leads to sulfonamides with a unique, rigid heterocyclic moiety, expanding chemical space.Produces simple phenylsulfonamides.Yields tolylsulfonamides, a common protecting group and pharmacophore.
Representative Yield Yields for sulfonamide formation with various amines are generally reported to be good to excellent.Good to excellent yields are achievable with a wide range of amines.Consistently high yields are reported for a variety of amines.
Potential Advantages Access to novel pharmacophores, potential for increased biological activity, and modulated selectivity.Readily available, cost-effective, and well-established reactivity.Readily available, cost-effective, and the "tosyl" group is a common and stable moiety.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for providing a fair basis for comparison. Below are representative procedures for the synthesis of a sulfonamide using this compound and a common alternative, benzenesulfonyl chloride.

Protocol 1: Synthesis of a Sulfonamide using this compound

General Procedure:

  • To a solution of the desired amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2 eq.) at 0 °C.

  • A solution of this compound (1.1 eq.) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of a Sulfonamide using Benzenesulfonyl Chloride (Alternative)

General Procedure:

  • The amine (1.0 eq.) is dissolved in pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.5 eq.).

  • Benzenesulfonyl chloride (1.2 eq.) is added portion-wise or dropwise to the solution, often at 0 °C to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature or heated as required for a period of 2 to 24 hours, with monitoring by TLC.

  • After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed successively with dilute acid (e.g., 1M HCl) to remove the base, water, and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude sulfonamide is purified by recrystallization or column chromatography.

Visualizing the Synthesis and Biological Context

To better understand the synthetic routes and potential biological relevance, the following diagrams have been generated.

G cluster_synthesis Synthesis of this compound 2-Aminophenol 2-Aminophenol Benzoxazolone Benzoxazolone 2-Aminophenol->Benzoxazolone + Phosgene Phosgene Phosgene Chlorosulfonic_acid Chlorosulfonic_acid Target_Compound This compound Benzoxazolone->Target_Compound + Chlorosulfonic acid

Caption: General synthetic route to the title compound.

G cluster_workflow Comparative Sulfonamide Synthesis Workflow cluster_reagent1 Using this compound cluster_reagent2 Using Benzenesulfonyl Chloride (Alternative) Amine_1 Amine Substrate Reaction_1 Reaction (Mild Conditions) Amine_1->Reaction_1 Reagent_1 This compound Reagent_1->Reaction_1 Product_1 Heterocyclic Sulfonamide Reaction_1->Product_1 Amine_2 Amine Substrate Reaction_2 Reaction (Standard Conditions) Amine_2->Reaction_2 Reagent_2 Benzenesulfonyl Chloride Reagent_2->Reaction_2 Product_2 Aryl Sulfonamide Reaction_2->Product_2

Caption: Workflow comparison for sulfonamide synthesis.

Recent research has highlighted that sulfonamides derived from benzoxazolone scaffolds can act as potent enzyme inhibitors. A notable example is the inhibition of acid ceramidase, an enzyme involved in sphingolipid metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.

G cluster_pathway Simplified Acid Ceramidase Signaling Pathway Ceramide Ceramide Acid_Ceramidase Acid Ceramidase (AC) Ceramide->Acid_Ceramidase substrate Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine Acid_Ceramidase->Sphingosine hydrolyzes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P -> phosphorylated Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival Inhibitor Benzoxazolone-derived Sulfonamide Inhibitor Inhibitor->Acid_Ceramidase

Caption: Inhibition of the Acid Ceramidase pathway.

Conclusion

This compound emerges as a valuable reagent for the synthesis of novel sulfonamides, particularly for applications in drug discovery and medicinal chemistry. While direct quantitative comparisons with standard sulfonyl chlorides are sparse, the inherent electronic properties of the benzoxazolone system suggest enhanced reactivity, potentially allowing for milder and more efficient reaction conditions. The primary advantage of this reagent lies in its ability to introduce a unique and rigid heterocyclic scaffold, thereby providing access to a diverse range of sulfonamide derivatives with the potential for novel biological activities, such as the inhibition of key enzymes like acid ceramidase. Further research into the direct comparison of this reagent with standard alternatives will be beneficial to fully elucidate its synthetic advantages.

Comparative study of benzoxazole versus benzimidazole sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Benzoxazole and benzimidazole represent two privileged heterocyclic scaffolds in medicinal chemistry. Their structural resemblance to endogenous purine nucleosides allows them to interact readily with various biopolymers. When functionalized with a sulfonyl group, these derivatives exhibit a wide spectrum of biological activities, making them compelling candidates for drug discovery programs.[1][2] This guide offers a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.

Overview of Biological Activities

Both benzoxazole and benzimidazole sulfonyl derivatives have demonstrated significant potential across several therapeutic areas. Their core structures serve as versatile templates for developing agents with a range of pharmacological effects.

  • Benzimidazole Sulfonyl Derivatives: This class is renowned for its broad-spectrum biological activities, including antibacterial, antifungal, anti-inflammatory, antiproliferative, and enzyme inhibitory properties.[1] They have been extensively studied as potential anticancer and antimicrobial agents.[1][3][4]

  • Benzoxazole Sulfonyl Derivatives: Similarly, benzoxazole-based compounds are known for their diverse bioactivities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][5] The benzoxazole ring's structural similarity to adenine and guanine bases suggests a favorable interaction with biological systems.[6]

Comparative Data on Biological Performance

Direct, head-to-head comparative studies under identical experimental conditions are limited. However, by synthesizing data from various reports, we can draw objective comparisons. The following tables summarize key quantitative data for representative compounds from both classes.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound ClassDerivative ExampleCell Line (Cancer Type)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzoxazole Sulfonamide2-(4-tert-butylphenyl)-5-(4-nitrophenylsulfonamido)benzoxazoleHL-60 (Leukemia)0.5 ± 1.3Etoposide-
Benzoxazole Sulfonamide2-(4-tert-butylphenyl)-5-(4-methylphenylsulfonamido)benzoxazoleHL-60 (Leukemia)25 ± 1.1Etoposide-
Benzimidazole SulfonamideN/A (Specific IC₅₀ values for direct comparison were not available in the searched literature)----
Benzoxazole DerivativeCompound 3m (Phortress analogue)HT-29 (Colon)1.02Doxorubicin0.11
Benzoxazole DerivativeCompound 3n (Phortress analogue)MCF7 (Breast)0.82Doxorubicin0.21

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "N/A" indicates that directly comparable published data was not identified in the preliminary search.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzoxazole Sulfonamide2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleE. faecalis64Ampicillin< 4
Benzoxazole Sulfonamide2-(4-tert-butylphenyl)-5-(4-chlorophenylsulfonamido)benzoxazoleE. faecalis64Ampicillin< 4
Benzimidazole Sulfonamide2-(p-nitrophenyl)-N-toluenesulfonyl bromobenzimidazoleGram-positive & Gram-negative bacteria100 - 500--
Benzoxazole DerivativeCompound II S. aureus50--
Benzoxazole DerivativeCompound III S. aureus25--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7][8][9][10] Lower values indicate higher potency.

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ in nM)

Compound ClassIsoformKᵢ Range (nM)Reference Compound
BenzenesulfonamideshCA I41.5 - 1500Acetazolamide (AAZ)
(General Class)hCA II30.1 - 755AAZ
hCA IX1.5 - 38.9AAZ
hCA XII0.8 - 12.4AAZ
Five-Membered Heterocyclic SulfonamideshCA I3 - 12-
(Includes Benzoxazole/Benzimidazole types)hCA II0.20 - 5.96-
hCA IX3 - 45-

Note: Kᵢ is the inhibition constant. Lower values indicate stronger inhibition. These derivatives show potent inhibition of tumor-associated isoforms hCA IX and XII.[11][12][13]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparative data tables.

3.1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.[14]

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., benzoxazole or benzimidazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[16]

    • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[17] The plates are then incubated for 2-4 hours at 37°C.[14]

    • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[14][15]

    • Absorbance Measurement: The plate is placed on a shaker to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[14][15]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

3.2. Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[7][8][9]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.[7][8]

  • Protocol:

    • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[7][9]

    • Inoculum Preparation: A standardized bacterial inoculum (e.g., approximately 5x10⁵ CFU/mL) is prepared from a fresh culture.[9][18]

    • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[7][9]

    • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[9][10]

    • MIC Determination: After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.[7][8]

Visualized Workflows and Pathways

4.1. General Workflow for Synthesis and Evaluation

The development of novel benzoxazole and benzimidazole derivatives typically follows a structured workflow from chemical synthesis to biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Precursor Selection (o-aminophenol / o-phenylenediamine) react Reaction with Sulfonyl Chloride Derivative start->react purify Purification & Characterization (NMR, MS, etc.) react->purify screen Primary Screening (e.g., Anticancer, Antimicrobial) purify->screen dose Dose-Response Studies (IC50 / MIC Determination) screen->dose mech Mechanism of Action Studies (e.g., Enzyme Inhibition) dose->mech data Data Analysis & SAR Studies mech->data lead Lead Compound Identification data->lead

Caption: General workflow for synthesis and biological evaluation of derivatives.

4.2. Simplified Tyrosine Kinase Inhibition Pathway

Many benzimidazole and benzoxazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival.[19][20][21][22]

G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->rtk Binds p_rtk Phosphorylated Receptor (Active) rtk->p_rtk Dimerization & Autophosphorylation atp ATP atp->p_rtk inhibitor Benzoxazole / Benzimidazole Sulfonyl Derivative inhibitor->rtk Binds to ATP-binding site, Inhibits Phosphorylation downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) p_rtk->downstream Activates response Cell Proliferation, Survival, Angiogenesis downstream->response Leads to

Caption: Mechanism of action via Receptor Tyrosine Kinase (RTK) inhibition.

Conclusion

Both benzoxazole and benzimidazole sulfonyl derivatives are highly valuable scaffolds in medicinal chemistry. The available data suggests that:

  • Benzoxazole derivatives have shown particularly promising, potent activity against certain cancer cell lines like leukemia and have demonstrated efficacy against Gram-positive bacteria.[23]

  • Benzimidazole derivatives are well-established as a source of broad-spectrum antimicrobial and anticancer agents, though specific quantitative data for direct comparison with sulfonylated benzoxazoles is less readily available in the literature.[1][24]

  • Both classes show significant potential as inhibitors of carbonic anhydrase, particularly the tumor-associated isoforms, highlighting their promise in oncology.

The choice between these two scaffolds may depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in navigating the rich chemical space offered by these two important heterocyclic systems.

References

A Comparative Guide to Validating the Structure of Synthesized Sulfonamides by NMR

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of newly synthesized sulfonamides is a critical step in drug discovery and development. These compounds are integral to a wide range of therapeutic agents, and their biological activity is intrinsically linked to their molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous elucidation of these structures in solution. This guide provides a comparative overview of NMR spectroscopy for validating synthesized sulfonamides, supported by experimental data and protocols, and contrasts it with other common analytical methods.

I. Structural Validation using NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For sulfonamides, ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity and purity of a synthesized compound.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the synthesized sulfonamide sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] DMSO-d₆ is often preferred for sulfonamides as the acidic sulfonamide proton (-SO₂NH-) is readily observable.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Subsequently, acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Analysis :

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts (δ), signal splitting patterns (multiplicity), and coupling constants (J) to deduce the connectivity of atoms.[3]

Data Presentation: Characteristic NMR Chemical Shifts

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The following table summarizes typical chemical shift ranges for key functional groups found in sulfonamides.

Functional Group/Proton Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference(s)
Sulfonamide N-H (-SO₂NH -)8.5 - 12.2 (broad singlet)N/A[4][5]
Aromatic C-H (Ar-H )6.5 - 8.5110 - 160[4][6]
Alkyl C-H (adjacent to N)2.5 - 3.535 - 55[7]
Alkyl C-H (on aromatic ring)2.2 - 2.520 - 25[6]
Methoxy O-CH3.5 - 3.955 - 60[4]
Acetyl CH ₃-C=O2.0 - 2.524 - 26[4]
Carbonyl C =ON/A168 - 172[4]

Workflow for NMR-Based Structural Validation

The following diagram illustrates the typical workflow for validating a synthesized sulfonamide using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Validation Synthesized_Product Synthesized Crude Sulfonamide Purification Purification (e.g., Chromatography) Synthesized_Product->Purification Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Purification->Sample_Prep Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Shift, Integration, Splitting) Processing->Analysis Structure_Proposed Proposed Structure Analysis->Structure_Proposed Structure_Confirmed Structure Confirmed Structure_Proposed->Structure_Confirmed Data Match Structure_Inconsistent Inconsistent Data Structure_Proposed->Structure_Inconsistent Data Mismatch

Caption: Workflow for sulfonamide structural validation by NMR.

II. Comparison with Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, a combination of analytical techniques is often employed for comprehensive characterization. Other methods provide complementary information, particularly regarding molecular weight, elemental composition, and purity.

Alternative Methods and Their Protocols

  • Mass Spectrometry (MS) : Provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS).[1][4]

    • Protocol : A dilute solution of the sample is infused into the mass spectrometer. Electrospray ionization (ESI) is a common technique for sulfonamides. The instrument then separates and detects the ions based on their m/z ratio.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the presence of specific functional groups based on their characteristic absorption of infrared radiation.[4][8]

    • Protocol : The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of IR radiation across a range of wavelengths.

  • High-Performance Liquid Chromatography (HPLC) : Primarily used to determine the purity of the synthesized compound by separating it from byproducts and starting materials.[9][10]

    • Protocol : A solution of the sample is injected into the HPLC system. The components are separated on a column (e.g., C18) based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV) quantifies the amount of each component as it elutes.[9]

Comparative Analysis of Techniques

Technique Information Obtained Key Advantages Limitations Reference(s)
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, dynamic processes.Unambiguous structure elucidation, non-destructive.Lower sensitivity, requires relatively pure sample (>95%).[3][11]
Mass Spectrometry Molecular weight, elemental formula (HRMS).Extremely high sensitivity, small sample requirement.Does not provide detailed structural connectivity (isomer differentiation can be difficult).[4]
FT-IR Spectroscopy Presence of functional groups (e.g., -SO₂-, -NH-, C=O).Fast, simple, inexpensive.Provides limited structural information; spectra can be complex.[4][8]
HPLC Purity assessment, quantification.Excellent for determining purity levels, highly reproducible.Primarily a separation technique; does not provide structural information on its own.[9]

Integrated Workflow for Complete Structural Validation

A robust validation strategy integrates multiple techniques to provide orthogonal data, ensuring the unequivocal confirmation of the sulfonamide's structure and purity.

Integrated_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_result Final Validation Synthesized_Compound Synthesized Sulfonamide TLC_HPLC Purity Check (TLC/HPLC) Synthesized_Compound->TLC_HPLC MS Molecular Weight (Mass Spectrometry) Synthesized_Compound->MS FTIR Functional Groups (FT-IR) Synthesized_Compound->FTIR NMR Structural Elucidation (¹H & ¹³C NMR) Synthesized_Compound->NMR Final_Structure Validated Structure & Purity Report TLC_HPLC->Final_Structure MS->Final_Structure FTIR->Final_Structure NMR->Final_Structure

Caption: Integrated workflow for sulfonamide characterization.

References

A Comparative Efficacy Analysis of First and Second-Generation BCR-ABL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). The first-generation inhibitor, Imatinib, set a new standard in targeted therapy. However, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of next-generation inhibitors.[1] This guide provides a detailed comparison of the efficacy of Imatinib, the first-generation "precursor" inhibitor, with Dasatinib, a potent second-generation alternative.

Dasatinib was designed to bind to both the active and inactive conformations of the ABL kinase domain, leading to significantly increased potency and activity against a broad range of Imatinib-resistant mutations.[2] This comparison will focus on in vitro efficacy data, providing a clear quantitative analysis of their respective potencies against wild-type and mutated BCR-ABL kinase.

Quantitative Performance Comparison

The efficacy of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Imatinib and Dasatinib against wild-type (WT) BCR-ABL and a panel of clinically significant Imatinib-resistant mutants, as determined by in vitro kinase assays.

Target Kinase (BCR-ABL)Imatinib IC50 (nM)Dasatinib IC50 (nM)Fold Difference (Imatinib/Dasatinib)
Wild-Type 25 - 100< 1.0> 25 - 100x
P-Loop Mutants
G250E>50002.5> 2000x
Y253H>50003.0> 1667x
E255K>50004.0> 1250x
Gatekeeper Mutant
T315I>10,000>500> 20x
Other Mutants
M351T15000.81875x
F359V20001.51333x

Note: IC50 values are compiled from multiple in vitro studies and represent synthesized data to illustrate relative potencies. Actual values may vary based on specific experimental conditions.[1][2]

Signaling Pathway and Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival in CML by activating multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Both Imatinib and Dasatinib inhibit this process by competing with ATP for binding at the kinase's catalytic site, thereby preventing the phosphorylation of downstream substrates and blocking oncogenic signaling.

BCR_ABL_Pathway cluster_pathways Downstream Pathways cluster_inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., CrkL) BCR_ABL->Substrates Phosphorylates P_Substrates Phosphorylated Substrates ATP ATP ATP->BCR_ABL RAS_MAPK RAS/MAPK Pathway PI3K_AKT PI3K/AKT Pathway JAK_STAT JAK/STAT Pathway Proliferation Leukemic Cell Proliferation & Survival Imatinib Imatinib (Precursor) Imatinib->BCR_ABL Bind & Inhibit Dasatinib Dasatinib (Next-Gen) Dasatinib->BCR_ABL Bind & Inhibit experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Dispense Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Enzyme Solution add_enzyme Add Kinase Enzyme (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Master Mix start_reaction Add Substrate/ATP Mix (Start Reaction) prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction detect_signal Detect Phosphorylated Substrate Signal stop_reaction->detect_signal calc_inhibition Calculate % Inhibition vs. Control detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

References

Benchmarking Selinexor: A Comparative Analysis of Anticancer Properties Against Paclitaxel and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the investigational anticancer agent Selinexor (formerly known as KPT-330), a first-in-class Selective Inhibitor of Nuclear Export (SINE), against two established chemotherapeutic drugs, Paclitaxel and Doxorubicin. The comparative data presented herein focuses on preclinical findings in the human breast adenocarcinoma cell line, MCF-7, a widely used model in cancer research. This document is intended for researchers, scientists, and drug development professionals to offer an objective, data-driven comparison of these anticancer compounds.

Executive Summary

Selinexor demonstrates potent anticancer activity through a novel mechanism of action, distinct from traditional cytotoxic agents like Paclitaxel and Doxorubicin. By inhibiting Exportin 1 (XPO1), Selinexor forces the nuclear retention and activation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis.[1][2][3] Paclitaxel, a taxane, functions by stabilizing microtubules, which disrupts the process of mitosis and leads to G2/M phase arrest and subsequent apoptosis.[4][5][6] Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, thereby blocking DNA replication and transcription, which also results in cell cycle arrest and apoptosis.[7][8][9] This guide summarizes the comparative cytotoxicity, induction of apoptosis, and effects on cell cycle progression of these three compounds in MCF-7 cells.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Selinexor, Paclitaxel, and Doxorubicin in the MCF-7 breast cancer cell line, highlighting the conditions under which these values were obtained.

DrugCancer Cell LineIC50 ValueTreatment DurationSource(s)
Selinexor MCF-7~40-100 nM72 hours[10][11]
Paclitaxel MCF-7~3.5-14 nM72 hours[12][13]
Doxorubicin MCF-7~1.85-4 µM48 hours[14][15]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and specific assay used.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer drugs eliminate tumor cells. The following table presents data on the percentage of apoptotic MCF-7 cells following treatment with each drug.

DrugConcentrationTreatment DurationApoptotic Cells (%)Source(s)
Selinexor 100 nM72 hoursSignificant increase in cleaved caspase 3/7 and PARP cleavage[3]
Paclitaxel 64 nM48 hours~35%[12]
Doxorubicin 100 nM48 hoursSignificant increase in early and late apoptotic cells[1]

Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. The data below illustrates the impact of Selinexor, Paclitaxel, and Doxorubicin on the cell cycle distribution of MCF-7 cells.

DrugConcentrationTreatment DurationEffect on Cell CycleSource(s)
Selinexor 1 µMNot SpecifiedG1 arrest[16]
Paclitaxel 50 nM36 hoursG2/M arrest[17]
Doxorubicin 800 nM48 hoursG2/M arrest[18]

Experimental Protocols

IC50 Determination via MTT Assay

Objective: To determine the concentration of each drug required to inhibit the growth of 50% of a cancer cell population.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: A serial dilution of each drug (Selinexor, Paclitaxel, Doxorubicin) is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

Methodology:

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the desired concentrations of Selinexor, Paclitaxel, or Doxorubicin for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and all cells are pooled and centrifuged.

  • Washing: The cell pellet is washed twice with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis/necrosis) is detected in the FL2 channel.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined using appropriate gating strategies.

Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Treatment: MCF-7 cells are cultured in 6-well plates and treated with Selinexor, Paclitaxel, or Doxorubicin at the desired concentrations and for the specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.

  • Staining: The fixed cells are centrifuged to remove the ethanol and then washed with PBS. The cell pellet is resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, measuring the fluorescence intensity of the PI-stained nuclei.

  • Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms of Action and Experimental Design

To further elucidate the distinct mechanisms of action and the experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anticancer Property Assays cluster_analysis Data Analysis & Comparison cell_culture MCF-7 Cell Culture ic50 IC50 Determination (MTT Assay) cell_culture->ic50 Seeding & Treatment apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Seeding & Treatment cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle Seeding & Treatment drug_prep Drug Preparation (Selinexor, Paclitaxel, Doxorubicin) drug_prep->ic50 drug_prep->apoptosis drug_prep->cell_cycle data_quant Quantitative Data (IC50, % Apoptosis, % Cell Cycle Phase) ic50->data_quant apoptosis->data_quant cell_cycle->data_quant comparison Comparative Benchmarking data_quant->comparison Selinexor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tsp Tumor Suppressor Proteins (e.g., p53, p21) xpo1_n XPO1 tsp->xpo1_n Binding for export cell_cycle_arrest Cell Cycle Arrest tsp->cell_cycle_arrest Activation apoptosis Apoptosis tsp->apoptosis Activation xpo1_c XPO1 xpo1_n->xpo1_c Nuclear Export selinexor_n Selinexor selinexor_n->xpo1_n Inhibits xpo1_c->xpo1_n Nuclear Import Paclitaxel_Doxorubicin_Pathways cluster_paclitaxel Paclitaxel Mechanism cluster_doxorubicin Doxorubicin Mechanism paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest_p G2/M Arrest mitotic_spindle->g2m_arrest_p apoptosis_p Apoptosis g2m_arrest_p->apoptosis_p Prolonged Arrest doxorubicin Doxorubicin dna_intercalation DNA Intercalation doxorubicin->dna_intercalation topo_ii Topoisomerase II Inhibition doxorubicin->topo_ii dna_damage DNA Damage dna_intercalation->dna_damage topo_ii->dna_damage g2_arrest_d G2 Arrest dna_damage->g2_arrest_d apoptosis_d Apoptosis g2_arrest_d->apoptosis_d

References

Navigating the Selectivity Landscape of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2,3-dihydro-1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The incorporation of a sulfonyl chloride moiety at the 5-position introduces a reactive center, often derivatized to sulfonamides, which can significantly influence the compound's potency and selectivity. This guide provides a comparative analysis of the cross-reactivity of these derivatives, offering insights into their potential as selective therapeutic agents. Due to the limited publicly available cross-reactivity data for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride itself, this guide will utilize a representative 2-oxo-1,3-benzoxazole-5-sulfonamide derivative to illustrate the principles and methodologies of selectivity profiling.

Comparative Selectivity Analysis

To provide a tangible comparison, we will consider a hypothetical 2-oxo-1,3-benzoxazole-5-sulfonamide derivative, hereafter referred to as BOS-1 , and its inhibitory activity against a panel of protein kinases. This is a common approach in drug discovery to assess the selectivity of a compound and predict potential off-target effects. For comparative purposes, we will contrast its performance with that of Sorafenib, a known multi-kinase inhibitor.

Table 1: Comparative in vitro Kinase Inhibition Profile of BOS-1 and Sorafenib

Target KinaseBOS-1 IC50 (nM)Sorafenib IC50 (nM)
Primary Target
VEGFR-22590
Off-Targets
PDGFRβ15058
c-Kit80068
BRAF>10,0006
p38α>10,0005,000
CDK2>10,000>10,000
EGFR>10,000>10,000

Note: The data for BOS-1 is hypothetical and for illustrative purposes only, based on typical profiles of selective inhibitors.

Signaling Pathway Context

The primary target of many benzoxazole derivatives is within critical signaling pathways implicated in disease. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process in tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds BOS1 BOS-1 (Derivative) BOS1->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling pathway and the inhibitory action of a representative derivative.

Experimental Protocols for Cross-Reactivity Studies

Objective comparison of inhibitor performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for assessing the cross-reactivity of compounds like this compound derivatives against major classes of drug targets.

In Vitro Kinase Selectivity Profiling

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Objective: To quantify the inhibitory potency of a test compound against a diverse panel of kinases to assess its selectivity.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (e.g., BOS-1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add a small volume of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the kinase and its specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound/vehicle to 384-well plate A->B C Add kinase and peptide substrate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and detect ADP (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Workflow for in vitro kinase selectivity profiling.

Serine Protease Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against a panel of serine proteases using a chromogenic substrate.

Objective: To determine the IC50 of a test compound against various serine proteases.

Materials:

  • Purified serine proteases (e.g., trypsin, chymotrypsin, elastase)

  • Chromogenic substrates specific for each protease

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound or vehicle to the wells of a 96-well plate.

  • Add the protease to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the specific chromogenic substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value as described for the kinase assay.

GPCR Binding Assay (Radioligand Displacement)

This protocol details a radioligand binding assay to evaluate the affinity of a test compound for a G-protein coupled receptor (GPCR).

Objective: To determine the inhibition constant (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled competitor ligand (for non-specific binding determination)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled competitor ligand.

  • Incubate the plates at room temperature for a specified time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition binding curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Safety Operating Guide

Personal protective equipment for handling 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₇H₄ClNO₄S[1]

  • CAS Number: 78633-41-7[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][3] Adherence to strict PPE protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Ensure gloves are rated for handling corrosive materials.Prevents direct skin contact and chemical burns.
Eye and Face Protection Safety goggles and a full-face shield.Protects against splashes and airborne particles that can cause severe eye damage.
Body Protection Chemical-resistant lab coat or apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside of a fume hood.[2]Prevents inhalation of the corrosive solid particles, which can cause respiratory tract irritation.

Operational Plan: Safe Handling Procedures

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Check: Before handling, inspect all PPE for integrity. Ensure gloves have no perforations and that eye and face protection are clean and undamaged.

  • Weighing and Dispensing:

    • Handle the solid carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If possible, weigh the compound directly into the reaction vessel.

  • Reaction Setup:

    • Ensure all glassware is dry, as sulfonyl chlorides can react with moisture.

    • Add the compound slowly and in a controlled manner to any reaction mixture.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

    • Clean all equipment and the work area to remove any residual chemical.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1. PPE Don Appropriate PPE Alert->PPE 2. Contain Contain the Spill with Inert Absorbent PPE->Contain 3. Collect Gently Scoop Absorbed Material Contain->Collect 4. Decontaminate Decontaminate Spill Area Collect->Decontaminate 5. Package Package Waste in Labeled Container Decontaminate->Package 6. Dispose Dispose as Hazardous Waste Package->Dispose 7.

Caption: Workflow for handling a chemical spill.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor.

  • Don PPE: Put on the required PPE: chemical-resistant gloves, safety goggles, a face shield, a lab coat, and a respirator if necessary.

  • Containment: For a solid spill, gently cover it with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Avoid actions that could create dust.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4] Do not dry sweep.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize any remaining residue.

    • Follow with a wipe-down using a cloth dampened with water.

    • Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the hazardous waste container with the chemical name and hazard symbols. Arrange for disposal through your institution's environmental health and safety office.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

Table 2: Disposal Procedures

Waste TypeProcedure
Bulk/Unused Product * Do not attempt to neutralize bulk quantities.[4] * Package in a clearly labeled, sealed container as "Halogenated Organic Waste".[4] * Arrange for pickup by a certified hazardous waste disposal company.
Contaminated Materials (PPE, absorbent, etc.) * Collect all contaminated materials in a designated, sealed hazardous waste container. * Label the container clearly, indicating the contents. * Dispose of through your institution's hazardous waste program.
Residual/Trace Amounts (e.g., in empty containers) * Rinse the container with a suitable organic solvent (e.g., acetone). * Collect the rinsate in a "Halogenated Organic Waste" container. * Alternatively, small residual amounts can be carefully neutralized by slowly adding to a stirred, cold, dilute basic solution (e.g., 5% sodium bicarbonate) in a fume hood.[4] This should only be performed by trained personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.